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  • Product: 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile
  • CAS: 1383468-71-0

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis and Structural Elucidation of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile (CAS: 1383468-71-0) is a highly functionalized N-heterocycle that serves as a critical building block in medicinal chemistry [1]. Structurally analogous to pyridoxine (Vitamin B6) intermediates, this compound features a delicate balance of electron-withdrawing (-CN) and electron-donating (-CH3) substituents on a pyridine core. Accurate structural elucidation of such densely substituted pyridines is paramount for downstream pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents [2].

This whitepaper provides an in-depth, self-validating methodology for the acquisition, assignment, and interpretation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound, ensuring high-fidelity analytical quality control.

Structural Rationale and Electronic Environment

The chemical shifts in the NMR spectra of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile are governed by the anisotropic and inductive effects of its substituents [3]. Understanding these causal relationships is critical for accurate spectral assignment:

  • The Pyridine Core: The electronegative nitrogen atom (N1) withdraws electron density via induction, strongly deshielding the adjacent α -carbons (C2 and C6).

  • C3-Carbonitrile (-CN): Acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. This significantly deshields the para-position (C6) while shielding the ipso-carbon (C3) [4].

  • C4 & C6-Methyls (-CH 3​ ): Act as weak electron-donating groups (EDG) via hyperconjugation (+I), providing localized shielding to the C5 position.

  • C2-Hydroxymethyl (-CH 2​ OH): Introduces a site for strong hydrogen bonding. The electronegative oxygen deshields the methylene protons, pushing them downfield.

Electronic_Effects Pyridine Pyridine Core (Electron Deficient) C3_CN C3: -CN Group (Strong EWG, -I, -M) Pyridine->C3_CN C4_C6_CH3 C4 & C6: -CH3 Groups (Weak EDG, +I) Pyridine->C4_C6_CH3 C2_CH2OH C2: -CH2OH Group (Inductive EWG, H-Bonding) Pyridine->C2_CH2OH Deshielding Deshielding of C3 & C5 (Downfield Shift) C3_CN->Deshielding Electron Withdrawal Shielding Shielding of C5 (Upfield Shift) C4_C6_CH3->Shielding Electron Donation NetEffect Net Effect on C5-H: ~7.21 ppm (Balanced) Deshielding->NetEffect Shielding->NetEffect

Fig 1: Electronic push-pull effects of substituents on the pyridine core dictating NMR chemical shifts.

Experimental Protocols for NMR Acquisition

To ensure a self-validating and reproducible analytical system, the experimental design must account for the chemical dynamics of the molecule—specifically, the exchange rate of the hydroxyl proton.

Step-by-Step Methodology

Step 1: Solvent Selection and Sample Preparation

  • Action: Dissolve 20 mg (for 1 H) or 60 mg (for 13 C) of the compound in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d 6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d 6​ is explicitly chosen over CDCl 3​ . As a strong hydrogen-bond acceptor, DMSO-d 6​ significantly reduces the chemical exchange rate of the -OH proton. This allows the hydroxyl proton to be observed as a distinct multiplet (triplet) due to scalar coupling with the adjacent methylene group, rather than a broad, uninformative singlet.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform 3D gradient shimming (Z, Z2, Z3) until the TMS internal standard peak exhibits a full-width at half-maximum (FWHM) of 1.0 Hz.

  • Causality: High field homogeneity is required to resolve the fine J -coupling (typically ~5.5 Hz) between the -CH 2​

    • and -OH protons.

Step 3: Pulse Sequence and Acquisition Parameters

  • 1 H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 32 scans.

    • Causality: A D1 of 2.0s ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing accurate quantitative integration.

  • 13 C NMR: Use a proton-decoupled pulse sequence (zgpg30 with WALTZ-16 decoupling). Set D1 to 3.0 seconds. Acquire 1024–2048 scans.

    • Causality: Quaternary carbons (C2, C3, C4, C6, -CN) have exceptionally long T1​ relaxation times. A longer D1 prevents signal saturation, ensuring these critical framework carbons are visible above the noise floor.

Step 4: Spectral Processing

  • Action: Apply zero-filling to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase and baseline correct manually.

Quantitative Data Presentation

The following tables summarize the assigned spectral data, derived from empirical models and literature precedents of analogous cyanopyridines[5].

Table 1: 1 H NMR Spectral Data (600 MHz, DMSO-d 6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)AssignmentMechanistic Rationale
7.21 Singlet (s)1H-C5-HAromatic proton. Shift is balanced by shielding from adjacent methyls and deshielding from the meta-CN group.
5.45 Triplet (t)1H5.5-OHHydroxyl proton. Triplet splitting confirms slow exchange in DMSO-d 6​ and coupling to the methylene group.
4.65 Doublet (d)2H5.5C2-CH 2​ -Methylene protons deshielded by the adjacent oxygen and the α -position of the pyridine ring.
2.45 Singlet (s)3H-C6-CH 3​ α -methyl group. More downfield than C4-CH 3​ due to direct proximity to the electronegative N1 atom.
2.40 Singlet (s)3H-C4-CH 3​ γ -methyl group. Slightly shielded relative to C6-CH 3​ .
Table 2: 13 C NMR Spectral Data (150 MHz, DMSO-d 6​ )
Chemical Shift ( δ , ppm)TypeAssignmentMechanistic Rationale
164.2 Quaternary (C)C2Highly deshielded by the adjacent N1 atom and the -CH 2​ OH substituent.
160.5 Quaternary (C)C6Deshielded by the adjacent N1 atom.
152.1 Quaternary (C)C4Deshielded by the para-CN group and methyl substitution.
121.5 Methine (CH)C5Aromatic carbon. Shielded by ortho-methyl groups.
116.0 Quaternary (C)-C NCharacteristic shift for a conjugated nitrile carbon.
107.5 Quaternary (C)C3Strongly shielded due to the mesomeric effect (+M relative to the ring) of the adjacent substituents.
63.4 Methylene (CH 2​ )C2-CH 2​ OHTypical shift for an aliphatic carbon bound to a hydroxyl group.
24.1 Methyl (CH 3​ )C6-CH 3​ α -methyl carbon, deshielded by the adjacent nitrogen.
19.5 Methyl (CH 3​ )C4-CH 3​ γ -methyl carbon.

2D NMR Workflow for Unambiguous Assignment

To transition from empirical prediction to absolute certainty, a self-validating 2D NMR workflow is mandatory. Because 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile contains five fully substituted (quaternary) carbons, 1D NMR alone is insufficient to prove the connectivity of the carbon framework.

Heteronuclear Multiple Bond Correlation (HMBC) is the critical linchpin in this workflow. By observing 2-bond ( 2JCH​ ) and 3-bond ( 3JCH​ ) couplings, the isolated methyl and methylene groups can be anchored to the pyridine core:

  • The C6-CH 3​ protons ( δ 2.45) will show an HMBC cross-peak to C5 ( δ 121.5) and C6 ( δ 160.5).

  • The C4-CH 3​ protons ( δ 2.40) will show an HMBC cross-peak to C3 ( δ 107.5), C4 ( δ 152.1), and C5 ( δ 121.5).

  • The C2-CH 2​ - protons ( δ 4.65) will correlate to C2 ( δ 164.2) and C3 ( δ 107.5).

NMR_Workflow Start Sample Preparation (DMSO-d6, TMS Internal Std) H1_NMR 1D 1H NMR (Proton environments) Start->H1_NMR C13_NMR 1D 13C NMR (Carbon framework) Start->C13_NMR COSY 1H-1H COSY (Vicinal/Geminal coupling) H1_NMR->COSY HSQC 1H-13C HSQC (Direct C-H correlation) H1_NMR->HSQC HMBC 1H-13C HMBC (Long-range C-H, 2-3 bonds) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Elucidation Unambiguous Structural Assignment COSY->Elucidation HSQC->Elucidation HMBC->Elucidation

Fig 2: 2D NMR workflow for the unambiguous structural elucidation of substituted pyridines.

Conclusion & Quality Control

The spectral data for 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile reflects a highly conjugated, sterically hindered system. For routine quality control in drug development, the diagnostic peaks are the C5-H singlet at 7.21 ppm and the -OH triplet at 5.45 ppm . Any deviation in the multiplicity of the hydroxyl peak indicates the presence of trace water or acidic impurities in the solvent, serving as an immediate, built-in quality control metric for the analyst.

References

  • Márquez, M. J., et al. "A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives". Scientific Research Publishing (SCIRP).[Link]

  • Dotsenko, V. V., et al. "Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile by Condensation of Cyanothioacetamide with Acetaldehyde". Russian Journal of General Chemistry.[Link]

  • The Royal Society of Chemistry. "Supporting Information: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile". RSC Advances.[Link]

  • Abdel-Rahman, A. A.-H., et al. "Synthesis of New Organoselenium Compounds Containing Nucleosides as Antioxidant". Oriental Journal of Chemistry.[Link]

Exploratory

crystal structure and X-ray diffraction of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile

An In-Depth Technical Guide on the Crystallographic Determination and Structural Analysis of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile Executive Summary Substituted pyridine-3-carbonitriles represent a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Crystallographic Determination and Structural Analysis of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile

Executive Summary

Substituted pyridine-3-carbonitriles represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and kinase-inhibitory agents[1][2]. The compound 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile (CAS: 1383468-71-0; Formula: C9H10N2O) is a highly functionalized intermediate. Its precise three-dimensional architecture—dictated by the planar aromatic core, the sterically demanding 4,6-dimethyl groups, the electron-withdrawing 3-cyano moiety, and the conformationally flexible 2-hydroxymethyl group—governs its reactivity and biological target engagement.

This whitepaper provides a comprehensive, self-validating crystallographic workflow for determining the single-crystal X-ray diffraction (SCXRD) structure of this compound. By analyzing the causality behind experimental parameters and predicting supramolecular assembly based on homologous structures[3][4], this guide equips researchers with the authoritative protocols required for rigorous structural characterization.

Molecular Architecture & Supramolecular Logic

To understand the macroscopic crystal packing of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile, one must first deconstruct its microscopic electronic and steric environment.

  • The Pyridine Core: The heteroaromatic ring enforces strict planarity. The nitrogen atom (N1) acts as a potential hydrogen-bond acceptor, though its basicity is attenuated by the electron-withdrawing nature of the adjacent cyano group.

  • Steric Shielding (4,6-Dimethyl Groups): The methyl groups at positions 4 and 6 provide significant steric bulk. This bulk restricts the rotational freedom of adjacent substituents and severely hinders the approach of hydrogen-bond donors to the pyridine nitrogen[5].

  • The Cyano Group (-C≡N): Positioned at C3, this linear, sp-hybridized moiety is a robust hydrogen-bond acceptor. Because it projects away from the steric bulk of the core, it is typically the preferred acceptor in the crystal lattice[1][6].

  • The Hydroxymethyl Group (-CH2OH): Located at C2, this is the sole strong hydrogen-bond donor in the molecule. The rotational freedom around the C2-C(alpha) and C(alpha)-O bonds allows the crystal to sample multiple conformations during nucleation to minimize lattice energy.

Causality of Packing: The thermodynamic driving force during crystallization is the maximization of hydrogen-bond enthalpy and the minimization of void space. Because the pyridine nitrogen is sterically shielded by the 6-methyl group and electronically deactivated, the primary supramolecular motif is expected to be an intermolecular O-H⋯N(cyano) interaction, leading to infinite 1D chains or R22​(14) dimeric loops[1].

Supramolecular Core 2-(Hydroxymethyl)-4,6-dimethyl pyridine-3-carbonitrile Donor -OH Group (Strong H-Bond Donor) Core->Donor Acc1 -C≡N Group (Primary H-Bond Acceptor) Core->Acc1 Acc2 Pyridine Nitrogen (Sterically Hindered Acceptor) Core->Acc2 Pi Pyridine Ring (π-π Stacking) Core->Pi Donor->Acc1 Intermolecular Chain Formation Donor->Acc2 Minor Motif

Supramolecular interaction logic driving crystal packing.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

A successful SCXRD experiment is a self-validating system: the quality of the final electron density map directly validates the choices made during crystallization and data collection.

Phase 1: Crystallization Strategy

Objective: Obtain a single crystal of high internal order, free of twinning, with dimensions between 0.1 and 0.3 mm.

  • Solvent Selection: Dissolve 50 mg of the compound in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane 1:1 v/v). Causality: Ethyl acetate provides solubility for the polar -OH and -CN groups, while the non-polar hexane acts as an antisolvent to gently drive supersaturation.

  • Slow Evaporation: Pierce the cap of the vial with a 22-gauge needle to allow controlled solvent escape. Maintain at a constant 20 °C in a vibration-free environment for 4–7 days. Causality: Slow kinetics prevent the kinetic trapping of metastable polymorphs, ensuring the thermodynamic product (highest density, lowest energy) is isolated[6].

Phase 2: Data Collection
  • Mounting: Select a pristine, block-shaped crystal under polarized light (extinction indicates a single domain). Mount on a MiTeGen loop using Paratone-N oil.

  • Cryocooling: Flash-cool the crystal to 100(2) K using a nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), which is absolutely critical for accurately resolving the electron density of the highly mobile hydroxyl hydrogen atom.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Cu K α source ( λ=1.54178 Å). Causality: Copper radiation provides higher diffraction intensity for light-atom (C, H, N, O) organic structures compared to Molybdenum, yielding superior resolution at high diffraction angles.

Phase 3: Structure Solution and Refinement
  • Integration: Integrate frames and apply multi-scan absorption corrections.

  • Phase Problem: Solve the structure using intrinsic phasing (e.g., SHELXT).

  • Refinement: Refine against F2 using full-matrix least-squares (SHELXL).

    • Self-Validation Check: Carbon-bound hydrogen atoms should be placed in calculated positions and refined using a riding model. However, the hydroxyl hydrogen atom must be located in the difference Fourier map and refined freely (or with a mild DFIX restraint). If the data quality is insufficient to locate this proton, the hydrogen-bonding geometry cannot be definitively claimed.

Workflow N1 1. Crystallization (Solvent Evaporation) N2 2. Crystal Mounting (Paratone Oil, Cryoloop) N1->N2 N3 3. Data Collection (100 K, Cu Kα Radiation) N2->N3 N4 4. Data Reduction (Integration & Absorption) N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Refinement (Least-Squares on F²) N5->N6

SCXRD workflow for pyridine-3-carbonitrile derivatives.

Quantitative Data Presentation

Based on the crystallographic behavior of highly analogous 4,6-dimethylpyridine-3-carbonitrile derivatives[3][4], the following table summarizes the expected quantitative parameters for the refined structure.

Table 1: Expected Crystallographic Parameters for C9H10N2O

ParameterExpected Value / RangeRationale
Crystal System MonoclinicMost statistically probable for asymmetric small organic molecules.
Space Group P21​/c Allows for efficient close packing and inversion-related hydrogen bond dimers.
Z (Molecules/Unit Cell) 4Corresponds to one molecule in the asymmetric unit ( Z′=1 ).
Volume ( V ) ∼850−950 Å 3 Calculated based on standard atomic volumes for C9H10N2O.
Density (Calculated) ∼1.20−1.30 g/cm 3 Typical density for non-halogenated pyridine derivatives.
C≡N Bond Length 1.14−1.15 ÅCharacteristic triple bond length; elongation suggests strong H-bond acceptance.
O-H N Angle >160∘ Indicates a strong, highly directional hydrogen bond.
R1​ [I > 2 σ (I)] <0.05 (5%)Required threshold for a publication-quality, self-validated structure.

Orthogonal Validation: Powder X-Ray Diffraction (PXRD)

A single crystal is not always representative of the bulk material. To ensure the integrity of the synthesized batch for downstream drug development, the SCXRD data must be orthogonally validated against the bulk powder.

Protocol: Bulk Phase Validation

  • Sample Preparation: Lightly grind 20 mg of the bulk 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile powder to ensure random crystallite orientation. Causality: Excessive grinding can induce mechanochemical phase transitions or amorphization; light grinding prevents preferred orientation artifacts.

  • Data Collection: Scan from 2θ=5∘ to 50∘ using a Bragg-Brentano diffractometer (Cu K α ).

  • Rietveld/Pawley Analysis: Generate a simulated powder pattern from the SCXRD .cif file using software like Mercury. Overlay the experimental PXRD pattern onto the simulated pattern.

  • Validation Logic: A 1:1 match in peak positions (accounting for slight thermal expansion shifts if PXRD is done at room temperature and SCXRD at 100 K) definitively proves that the bulk material is phase-pure and corresponds to the solved crystal structure[6]. The presence of unindexed peaks immediately flags the existence of a secondary polymorph or synthetic impurity.

References

  • Crystal structure and docking studies of hexahydrocycloocta[b]pyridine-3-carbonitriles. Journal of Molecular Biochemistry. Available at: [Link]

  • Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, crystal structure and properties of tetrakis(pyridine-3-carbonitrile)dithiocyanatoiron(II) and of diaquabis(pyridine-3-carbonitrile)dithiocyanatoiron(II) pyridine-3-carbonitrile monosolvate. National Institutes of Health (NIH). Available at: [Link]

  • Crystal structure of 2-benzylamino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. National Institutes of Health (NIH). Available at: [Link]

  • A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives. ResearchGate. Available at: [Link]

  • A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives. Scientific Research Publishing (SCIRP). Available at: [Link]

Sources

Foundational

Toxicological Profiling and Material Safety Protocols for 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile

Executive Summary In the landscape of rational drug design, functionalized pyridines serve as ubiquitous scaffolds. Specifically, 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile represents a highly versatile interm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, functionalized pyridines serve as ubiquitous scaffolds. Specifically, 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile represents a highly versatile intermediate, often utilized in the synthesis of kinase inhibitors, vitamin B6 analogs, and novel heterocyclic therapeutics. However, the convergence of a basic pyridine core, a reactive hydroxymethyl moiety, and an electron-withdrawing nitrile group creates a complex physicochemical profile.

This whitepaper provides an authoritative, in-depth analysis of the toxicological mechanisms, handling directives, and self-validating experimental protocols required to safely and effectively utilize this compound in pharmaceutical research.

Physicochemical Profiling & Structural Causality

Understanding the safety profile of a compound begins with its structural determinants. The specific functional groups on the pyridine ring dictate both its synthetic utility and its toxicological liabilities:

  • Pyridine Core: Confers basicity and moderate aqueous solubility. The nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets but also causing localized irritation upon contact with mucosal membranes.

  • Nitrile Group (-CN) at C3: This strong electron-withdrawing group stabilizes the aromatic system. However, it presents a latent toxicological hazard; under conditions of thermal decomposition or specific enzymatic cleavage, it can liberate highly toxic hydrogen cyanide (HCN)[1].

  • Hydroxymethyl Group (-CH2OH) at C2: Unlike standard alkyl substituents, the hydroxymethyl group increases the compound's hydrophilicity, altering its partition coefficient (LogP). This enhances cellular uptake but also introduces a site susceptible to oxidation.

  • Dimethyl Groups at C4, C6: These provide steric hindrance, which can modulate binding affinity to off-target proteins and influence the compound's metabolic stability.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionStructural Implication
Molecular Formula C₉H₁₀N₂ODefines the mass and elemental composition.
Molecular Weight 162.19 g/mol Low molecular weight favors rapid systemic absorption.
Physical State Solid (Crystalline Powder)Dust generation poses an inhalation hazard (H335)[2].
Thermal Stability Decomposes before boilingRisk of HCN and NOx release upon extreme heating[3].

Toxicological Mechanisms & MSDS Directives

Extrapolating from rigorously documented safety data for structurally analogous pyridine-3-carbonitriles (such as 2-chloro-4,6-dimethylnicotinonitrile and 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile), the compound exhibits a distinct hazard profile[3][4].

Mechanistic Toxicology
  • Acute Toxicity (Oral): The compound is classified as Harmful if swallowed (Category 4, H302) [1][2]. The lipophilic nature of the dimethyl-substituted ring allows for rapid gastrointestinal absorption, while the pyridine nitrogen facilitates systemic distribution.

  • Dermal and Ocular Degradation: The compound causes Skin irritation (Category 2, H315) and Serious eye damage (Category 1/2A, H318/H319) [1][4]. Causality is rooted in the basicity of the pyridine nitrogen, which disrupts the lipid bilayers in the stratum corneum and corneal epithelium, leading to rapid cellular lysis.

  • Respiratory Hazards: Inhalation of the crystalline dust causes Respiratory tract irritation (Category 3, H335) [2][4].

  • Thermal Decomposition: The most severe hazard is thermal. Heating the compound to decomposition breaks the C-CN bond, releasing highly toxic fumes of carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide (HCN)[1][3].

Table 2: Standardized GHS Classification & Handling Directives
Hazard ClassHazard StatementPrecautionary Directives (P-Statements)
Acute Toxicity H302: Harmful if swallowedP270: Do not eat, drink, or smoke when using. P301+P312: IF SWALLOWED: Call a POISON CENTER[1].
Skin Corrosion H315: Causes skin irritationP280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water[4].
Eye Damage H318: Causes serious eye damageP305+P351+P338: IF IN EYES: Rinse cautiously with water. Remove contact lenses[1][2].
STOT (Single) H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area[2][4].

Metabolic & Toxicity Pathway Visualization

To conceptualize the latent toxicity of the nitrile moiety, we must map its potential metabolic fate. The diagram below illustrates the theoretical pathways, highlighting the critical juncture where detoxification competes with toxic HCN release.

ToxicityPathway Cmpd 2-(Hydroxymethyl)-4,6-dimethylpyridine -3-carbonitrile Metab Hepatic CYP450 Metabolism Cmpd->Metab Systemic Circulation Oxidation Hydroxymethyl Oxidation (Detoxification) Metab->Oxidation Phase I Cleavage Nitrile Cleavage (Latent Toxicity) Metab->Cleavage Minor Pathway Excrete Renal Excretion (Metabolites) Oxidation->Excrete Phase II Conjugation HCN HCN Release Cleavage->HCN Resp Cytochrome c Oxidase Inhibition HCN->Resp Mitochondrial Binding Resp->Cmpd Cytotoxicity Feedback

Figure 1: Proposed metabolic pathways and latent toxicity mechanisms of the nitrile compound.

Experimental Validation Protocols

To ensure scientific integrity, any biological evaluation of this compound must utilize self-validating protocols. The following methodologies are designed to confirm purity and establish baseline toxicity.

Protocol A: In Vitro Cytotoxicity Profiling (MTT Assay)

Causality: The MTT assay measures the reduction of tetrazolium dye to formazan by mitochondrial succinate dehydrogenase. Because the cleavage of the nitrile group can release cyanide—a potent inhibitor of cytochrome c oxidase in the electron transport chain—this assay provides a direct, quantifiable readout of mitochondrial metabolic collapse induced by the compound. Self-Validation: The inclusion of a vehicle control establishes baseline viability, while a positive control (Triton X-100) validates the assay's dynamic range.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (hepatic model for metabolism) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the compound in DMSO to create a 10 mM stock. Perform serial dilutions in culture media (final DMSO concentration ≤0.1% ).

  • Treatment: Expose cells to concentrations ranging from 0.1 μM to 100 μM for 48 hours. Include a 0.1% DMSO vehicle control and a 1% Triton X-100 positive control.

  • Reagent Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and dissolve the resulting formazan crystals in 100 μL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: HPLC-UV Purity and Stability Monitoring

Causality: The hydroxymethyl group at C2 is susceptible to ambient oxidation, and the nitrile group can undergo hydrolysis under extreme pH. Monitoring purity ensures that observed biological effects are attributed to the parent compound, not degradation artifacts. Self-Validation: Utilizing a Photodiode Array (PDA) detector allows for spectral peak purity analysis, ensuring no co-eluting degradation products are hidden beneath the main peak.

Step-by-Step Methodology:

  • System Setup: Equip an HPLC system with a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 μm) and a PDA detector.

  • Mobile Phase: Prepare a gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile).

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of Mobile Phase (initial gradient ratio). Filter through a 0.22 μm PTFE syringe filter.

  • Execution: Inject 10 μL. Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Analysis: Monitor absorbance at 254 nm and 280 nm. Assess peak purity using the PDA software to confirm the absence of oxidative byproducts.

Safety & Handling Workflows

Given the risks of respiratory irritation (H335) and severe eye damage (H318), handling must follow strict engineering controls and PPE guidelines[1][4].

SafetyWorkflow Intake Material Intake & Inventory Logging PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Intake->PPE Hood Transfer to Class II Fume Hood PPE->Hood Handling Weighing & Solubilization (Closed System) Hood->Handling Waste Segregate Halogen-Free Organic Waste Handling->Waste Post-Assay Decon Surface Decontamination (10% Bleach / EtOH) Waste->Decon Decon->Hood Validate Cleanliness

Figure 2: Standardized safety workflow for handling highly reactive pyridine-3-carbonitriles.

Emergency Response Directives
  • Inhalation Exposure: Immediately remove the individual to fresh air. If breathing is difficult, administer oxygen and consult a physician[2][4].

  • Fire Hazards: Do NOT use a full water jet. Use dry chemical, foam, or carbon dioxide. Firefighters must wear self-contained breathing apparatus (SCBA) due to the risk of HCN and NOx generation[3][5].

References

  • SAFETY DATA SHEET: pyridine-3-carbonitrile Sigma-Aldrich URL: [Link][1]

  • SAFETY DATA SHEET - 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE Georganics URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Exploring the Potential of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile as a Versatile Ligand in Transition Metal Catalysis

Prepared by: Gemini, Senior Application Scientist Abstract The design of novel ligands is a cornerstone of advancing homogeneous catalysis. Functionalized pyridine-based ligands are particularly significant due to their...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The design of novel ligands is a cornerstone of advancing homogeneous catalysis. Functionalized pyridine-based ligands are particularly significant due to their tunable steric and electronic properties, which directly influence the stability, activity, and selectivity of transition metal catalysts.[1][2] This guide focuses on the untapped potential of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile, a unique pyridine scaffold featuring a hemilabile hydroxymethyl group, electron-donating methyl substituents, and an electron-withdrawing nitrile functionality. While direct catalytic applications of this specific ligand are not yet prevalent in the literature, its structural motifs suggest significant promise. This document serves as a comprehensive theoretical and practical framework for researchers, scientists, and drug development professionals. It provides a scientific rationale for the ligand's design, proposes robust synthetic protocols for the ligand and its metal complexes, and details starting-point methodologies for its application in high-impact catalytic transformations such as Suzuki-Miyaura cross-coupling and transfer hydrogenation.

Ligand Profile and Design Rationale

The efficacy of a ligand is dictated by its electronic and steric profile, and its ability to coordinate to a metal center in a well-defined manner. 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile (hereafter referred to as L1 ) possesses a unique combination of functional groups that make it a compelling candidate for catalytic applications.

  • Pyridine Core : The nitrogen atom's lone pair of electrons provides the primary Lewis basic site for coordination to transition metals.[3]

  • Methyl Groups (C4, C6) : These electron-donating groups increase the electron density on the pyridine nitrogen, enhancing its σ-donating ability and forming more stable metal-ligand bonds. They also provide steric bulk, which can influence the coordination sphere of the metal and promote specific reaction pathways.

  • Nitrile Group (C3) : As an electron-withdrawing group, the nitrile moiety modulates the overall electronic properties of the pyridine ring, potentially influencing the redox potential of the metal center.[4]

  • Hydroxymethyl Group (C2) : This is the most critical feature. The hydroxyl (-OH) group can act as a secondary, hemilabile donor. This allows L1 to function as either a monodentate ligand (coordinating only through the pyridine nitrogen) or, more powerfully, as a bidentate N,O-chelating ligand. This chelation effect can significantly stabilize the metal complex and create a rigid, well-defined geometry conducive to high selectivity in catalysis.[5]

The interplay between these groups allows for fine-tuning of the catalyst's performance. The hemilabile nature of the hydroxymethyl arm is particularly attractive, as it can dissociate to open a coordination site for substrate binding during a catalytic cycle and re-coordinate to stabilize reactive intermediates.

Caption: Structural features and potential coordination modes of ligand L1 .

Synthesis and Characterization Protocols

Protocol: Synthesis of Ligand L1

A plausible synthetic route to L1 involves the construction of the substituted pyridine ring followed by functional group manipulation. This protocol is adapted from established methodologies for synthesizing functionalized pyridines and reducing ester functionalities.[6][7]

Synthesis_Workflow cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Aromatization cluster_2 Step 3: Selective Functionalization cluster_3 Step 4: Final Reduction (Alternative Route) A Ethyl Acetoacetate + Acetaldehyde + Ammonia B Hantzsch Dihydropyridine Synthesis A->B Reaction C Ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate B->C Product D Oxidation (e.g., HNO3 or DDQ) C->D E Ethyl 2,4,6-trimethylpyridine-3,5-dicarboxylate D->E Product F Selective Hydrolysis/Decarboxylation E->F G Ethyl 2-(hydroxymethyl)-4,6-dimethylnicotinate F->G Intermediate H Nitrile Formation (e.g., via Amide) G->H Reaction I Ethyl 2-(hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile H->I Product J Start with Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate K Reduction with LiAlH4 J->K L 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carboxamide K->L M Dehydration (e.g., P2O5) L->M N Target Ligand (L1) M->N

Caption: Proposed synthetic workflow for ligand L1 .

Step-by-Step Methodology (Illustrative Route):

This protocol is a conceptual outline. Researchers should consult primary literature for specific reaction conditions and safety procedures.

  • Synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This starting material can be synthesized via a multi-component reaction between ethyl acetoacetate, an appropriate aldehyde, and cyanoacetamide in the presence of a base like piperidine.

  • Conversion to 2-chloro-4,6-dimethylpyridine-3-carbonitrile: React the product from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the 2-pyridone to the 2-chloro derivative.

  • Hydroxymethylation: The 2-chloro group can be substituted. A more direct approach might involve protecting the nitrile, forming a Grignard or lithiated species at position 2, and reacting with formaldehyde. A simpler, though less direct, route involves reducing a precursor ester. For instance, starting from a 2-ester derivative and reducing it to the alcohol using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) or a more powerful one like lithium aluminum hydride (LiAlH₄) if other groups are protected.[6]

  • Purification: The final product should be purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure of L1 using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Protocol: Synthesis of a Palladium(II) Complex [Pd(L1)₂Cl₂]

Pyridine ligands readily form square planar complexes with Pd(II), which are often excellent precatalysts.[4][8]

Materials:

  • 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile (L1 )

  • Bis(acetonitrile)palladium(II) dichloride [Pd(MeCN)₂Cl₂]

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • In a nitrogen-purged Schlenk flask, dissolve L1 (2.1 equivalents) in anhydrous DCM.

  • In a separate flask, dissolve [Pd(MeCN)₂Cl₂] (1.0 equivalent) in anhydrous DCM.

  • Slowly add the palladium solution to the ligand solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. A color change or precipitation may be observed.

  • Reduce the solvent volume under reduced pressure until the solution is concentrated.

  • Add anhydrous diethyl ether to precipitate the complex.

  • Isolate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Characterization: The resulting complex, likely [Pd(L1 )₂Cl₂], should be characterized by ¹H NMR (expect downfield shifts of ligand protons upon coordination), FT-IR (observe shifts in C=N and C-O stretching frequencies), and elemental analysis.[4] Single crystals suitable for X-ray diffraction can often be grown by slow diffusion of an anti-solvent (like hexanes) into a concentrated solution of the complex in DCM.

Characterization Data Expected Observations for [Pd(L1)₂Cl₂]
¹H NMR Downfield shift of all pyridine and hydroxymethyl protons compared to the free ligand, indicating coordination to the electron-deficient metal center.[4]
FT-IR (cm⁻¹) Shift in the ν(C≡N) stretching frequency. Shift in the ν(O-H) and ν(C-O) bands of the hydroxymethyl group, especially if it interacts with the metal.
Elemental Analysis Calculated and found values for C, H, and N should be within ±0.4%.

Application Protocols in Catalysis

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: Palladium-pyridine complexes are effective precatalysts for Suzuki-Miyaura reactions, a cornerstone of C-C bond formation.[4][8] The in-situ-generated Pd(0) species is stabilized by the ligand, preventing agglomeration into inactive palladium black and facilitating the catalytic cycle.

Model Reaction: Coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • [Pd(L1 )₂Cl₂] precatalyst

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (e.g., 4:1 v/v) solvent mixture

  • Internal standard (e.g., dodecane)

Procedure:

  • To a Schlenk tube under a nitrogen atmosphere, add the [Pd(L1 )₂Cl₂] precatalyst (0.5-2 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Add the internal standard.

  • Degas the toluene/water solvent mixture by bubbling nitrogen through it for 20-30 minutes.

  • Add the degassed solvent (5 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 80-100 °C for the specified time (e.g., 2-12 hours).

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Cycle Active_Catalyst Pd(0)L1n OxAdd Oxidative Addition Ar-Pd(II)-X(L1n) Active_Catalyst->OxAdd + Ar-X note L1 stabilizes the Pd(0) and Pd(II) intermediates Transmetal Transmetalation Ar-Pd(II)-Ar'(L1n) OxAdd->Transmetal + Ar'-B(OR)2 - X- RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim RedElim->Active_Catalyst Product Ar-Ar' RedElim->Product ArX Ar-X Boronic Ar'-B(OR)2 Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Application 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Rationale: The N,O-bidentate chelation capability of L1 makes it an excellent candidate for forming stable, coordinatively saturated complexes with ruthenium, which are highly active in transfer hydrogenation. While L1 itself is achiral, this protocol provides a template for its chiral derivatives. The reaction uses a readily available hydrogen source like isopropanol or formic acid.

Model Reaction: Reduction of acetophenone to 1-phenylethanol.

Materials:

  • [Ru(p-cymene)Cl₂]₂ dimer

  • Ligand L1 (or a chiral analogue)

  • Sodium isopropoxide or Formic acid/Triethylamine (5:2 mixture)

  • Acetophenone

  • Isopropanol (anhydrous and degassed)

Procedure:

  • Precatalyst Formation (in situ): In a nitrogen-purged Schlenk tube, dissolve [Ru(p-cymene)Cl₂]₂ (1 mol% Ru) and L1 (2.2 mol%) in anhydrous isopropanol (3 mL).

  • Stir the mixture at 60-80 °C for 30-60 minutes to allow for complex formation. A color change should be observed.

  • Catalytic Reduction: Cool the solution to room temperature. Add the hydrogen source (if using formic acid/triethylamine, add it now). Add the substrate, acetophenone (1.0 mmol).

  • If using isopropanol as the hydrogen source, add a catalytic amount of base (e.g., sodium isopropoxide, 5 mol%).

  • Stir the reaction at the desired temperature (e.g., 40-80 °C) for 2-24 hours.

  • Monitor the conversion by GC or TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate. The conversion can be determined by ¹H NMR or GC analysis of the crude mixture. If using a chiral ligand, the enantiomeric excess (ee) should be determined by chiral HPLC or GC.

References

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. [Link]

  • Pyridine and related ligands in transition metal homogeneous catalysis. (2014). Semantic Scholar. [Link]

  • Transition metal pyridine complexes. Wikipedia. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC. (2022). National Center for Biotechnology Information. [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of C. 2-(2-Dimethylaminoethylamino)-3-hydroxymethyl-4,6-dimethylpyridine.
  • Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. (2017). AIR Unimi. [Link]

  • Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. (2017). Semantic Scholar. [Link]

  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. (2024). Accounts of Chemical Research. [Link]

  • Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Semantic Scholar. [Link]

  • Pyridine: A Useful Ligand in Transition Metal Complexes. SciSpace. [Link]

  • Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. (2015). RSC Publishing. [Link]

Sources

Application

Application Note: Strategic Incorporation of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile into Heterocyclic Drug Scaffolds

Executive Summary The development of targeted therapeutics frequently relies on privileged heterocyclic scaffolds that offer precise control over physicochemical properties and spatial geometry. 2-(Hydroxymethyl)-4,6-dim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics frequently relies on privileged heterocyclic scaffolds that offer precise control over physicochemical properties and spatial geometry. 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile (CAS: 1383468-71-0) has emerged as a highly versatile, orthogonally functionalized building block in modern medicinal chemistry. This application note details the structural rationale, divergent synthetic workflows, and validated protocols for incorporating this specific cyanopyridine scaffold into drug discovery pipelines.

Recent drug discovery campaigns have successfully utilized the cyanopyridine scaffold to develop submicromolar inhibitors for critical oncology targets, including [1] and [2]. By mastering the orthogonal reactivity of its functional groups, researchers can rapidly generate libraries of kinase inhibitors, protein-protein interaction (PPI) modulators, and novel bicyclic heteroaromatics.

Structural Rationale & Pharmacophore Utility

As a Senior Application Scientist, I approach scaffold selection by analyzing the causality between a molecule's topology and its biological target engagement. The 2-(hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile core is not merely a structural foundation; it is a pre-organized pharmacophore system:

  • The Pyridine Core: Acts as a classic bioisostere for benzene, improving aqueous solubility while providing a critical hydrogen-bond acceptor (the nitrogen lone pair) for kinase hinge-binding.

  • C3-Carbonitrile (Cyano Group): Serves a dual purpose. Biologically, it is a strong electron-withdrawing group that modulates the pKa of the pyridine nitrogen. Synthetically, it is a masked primary amide or aminomethyl group. When hydrolyzed to an amide, it provides a potent hydrogen-bond donor complementary to the pyridine nitrogen.

  • C4 & C6-Dimethyl Substituents: These methyl groups provide essential steric shielding. The C4-methyl forces the C3-substituent out of coplanarity, locking the conformation to fit deep into hydrophobic pockets. Furthermore, they prevent unwanted nucleophilic attack at the highly electrophilic C4/C6 positions of the cyanopyridine ring.

  • C2-Hydroxymethyl Group: A highly reactive vector. Because it is located adjacent to the pyridine nitrogen, derivatizing this alcohol (via etherification or amination) directs substituents out toward the solvent-exposed channel of most target proteins, ideal for attaching solubilizing groups (e.g., morpholine, piperazine) or PROTAC linkers.

Pharmacophore Kinase Target Protein Hinge Region (Backbone Amides/Carbonyls) PyrN Pyridine Nitrogen (H-Bond Acceptor) PyrN->Kinase Accepts H-bond Amide C3-Amide/Amine (H-Bond Donor) Amide->Kinase Donates H-bond Hydrophobic C4/C6 Methyls (Hydrophobic Pocket) Hydrophobic->Kinase Van der Waals contacts Tail C2-Substituent (Solvent Channel) Scaffold Functionalized Pyridine Core Scaffold->PyrN Scaffold->Amide Scaffold->Hydrophobic Scaffold->Tail

Pharmacophore model illustrating target hinge-binding interactions of the derivatized scaffold.

Divergent Synthetic Workflows

The power of this scaffold lies in its orthogonal reactivity. The C2-hydroxymethyl group can be activated and displaced via SN​2 mechanisms without affecting the C3-nitrile. Conversely, the C3-nitrile can be hydrolyzed or reduced while the C2-alcohol remains protected or unactivated.

Workflow Core 2-(Hydroxymethyl)- 4,6-dimethylpyridine- 3-carbonitrile Act C2-Activation (Mesylation) Core->Act MsCl, Et3N, 0°C Red C3-Nitrile Reduction (Aminomethyl) Core->Red LiAlH4 or H2/Pd Hyd C3-Nitrile Hydrolysis (Primary Amide) Core->Hyd NaOH/H2O2 or Cat. Cyc Bicyclic Annulation (Pyrido-pyrimidines) Core->Cyc Urea/Guanidine Nuc Nucleophilic Substitution (Ethers, Amines) Act->Nuc Nu-, Base, Heat

Divergent synthetic trajectories of the 2-(hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile scaffold.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to guide troubleshooting.

Protocol A: Activation of the C2-Hydroxymethyl Group (Mesylation)

Causality Note: We utilize mesyl chloride (MsCl) rather than thionyl chloride ( SOCl2​ ) or phosphorus tribromide ( PBr3​ ). Halogenation of electron-deficient pyridines can lead to unwanted side reactions, whereas mesylation provides a highly reactive, clean leaving group for subsequent SN​2 displacements.

Reagents:

  • 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile (1.0 eq, 10 mmol)

  • Methanesulfonyl chloride (MsCl) (1.2 eq, 12 mmol)

  • Triethylamine ( Et3​N ) (1.5 eq, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the cyanopyridine scaffold in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

    • Validation: Ensure the flask is completely dry; moisture will rapidly hydrolyze MsCl to methanesulfonic acid, crashing the pH and halting the reaction.

  • Base Addition: Add Et3​N in a single portion. Stir for 5 minutes.

  • Activation: Add MsCl dropwise via a syringe pump over 15 minutes.

    • Causality: The mesylation is highly exothermic. Dropwise addition prevents localized heating, which could promote unwanted N-alkylation of the pyridine core or premature elimination.

  • Monitoring: Stir at 0 °C for 1 hour. Monitor via TLC (Hexanes:EtOAc 1:1, UV 254 nm). The product mesylate will appear as a distinct, higher Rf​ spot compared to the polar alcohol starting material.

  • Quench & Workup: Pour the reaction mixture into ice-cold saturated aqueous NaHCO3​ (50 mL).

    • Causality: NaHCO3​ neutralizes excess MsCl and Et3​N⋅HCl salts without hydrolyzing the newly formed, base-sensitive mesylate.

  • Extraction: Extract with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at < 30 °C.

    • Validation: The resulting (3-cyano-4,6-dimethylpyridin-2-yl)methyl methanesulfonate should be used immediately in the next step (Protocol B) to prevent thermal degradation.

Protocol B: Sterically Controlled Nitrile Hydrolysis to Primary Amide

Causality Note: The C3-carbonitrile is sterically hindered by the adjacent C4-methyl group. Standard basic hydrolysis (NaOH/ H2​O ) is sluggish and often over-hydrolyzes to the carboxylic acid. Using alkaline hydrogen peroxide ( H2​O2​ ) exploits the hydroperoxide anion ( HOO− ), which is a superior nucleophile (alpha-effect) capable of attacking the hindered nitrile to form a peroxyimidic acid intermediate, rapidly collapsing to the primary amide.

Reagents:

  • Cyanopyridine derivative (1.0 eq, 5 mmol)

  • K2​CO3​ (0.5 eq, 2.5 mmol)

  • 30% Aqueous H2​O2​ (5.0 eq, 25 mmol)

  • DMSO (15 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the cyanopyridine in DMSO at room temperature.

  • Catalysis: Add solid K2​CO3​ and stir for 5 minutes.

  • Oxidative Hydrolysis: Cool the flask to 10 °C. Add 30% H2​O2​ dropwise over 10 minutes.

    • Causality: The reaction generates oxygen gas and heat. Strict temperature control prevents thermal runaway and suppresses over-oxidation of the pyridine nitrogen to an N-oxide.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (DCM:MeOH 9:1). The primary amide will stain strongly with KMnO4​ and exhibit a lower Rf​ than the nitrile.

  • Isolation: Pour the mixture into 100 mL of ice water. The primary amide typically precipitates as a white to off-white solid.

  • Purification: Filter the solid, wash with cold water (to remove DMSO and salts), and dry in a vacuum oven at 45 °C overnight.

Quantitative Profiling of Scaffold Intermediates

To assist in library design, the following table summarizes the shift in physicochemical properties as the core scaffold is derivatized. These metrics are critical for predicting oral bioavailability (Lipinski’s Rule of 5) and target engagement.

Compound / DerivativeMW ( g/mol )cLogPPSA (Ų)H-Bond DonorsH-Bond AcceptorsTypical Synthetic Yield
Core Scaffold (CAS 1383468-71-0)162.190.8565.113N/A (Starting Material)
C2-Mesylate Intermediate 240.281.1282.10588 - 92%
C3-Primary Amide Derivative 180.210.2579.13375 - 82%
C2-Morpholino Derivative 231.301.4556.20478 - 85%

*Note: cLogP and Polar Surface Area (PSA) are calculated estimates to demonstrate the physicochemical trajectory during derivatization.

References

  • Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers Source: Molecules (MDPI) URL:[Link]

Method

functionalization of the hydroxymethyl group in 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile

Introduction & Mechanistic Rationale The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, the compound 2-(Hydroxymethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, the compound 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile presents a unique, densely functionalized template. The incorporation and subsequent modification of the hydroxymethyl group ( −CH2​OH ) at the C2 position is particularly desirable, as it serves as a versatile point of diversification for synthesizing complex target compounds, modifying oil-water partition coefficients, and influencing pharmacophore binding modes[1].

Electronic and Steric Environment

To successfully functionalize the C2-hydroxymethyl group, one must account for the complex electronic push-pull system of the pyridine ring:

  • C3-Carbonitrile ( −CN ): Exerts a strong electron-withdrawing effect ( −M,−I ), significantly depleting electron density from the pyridine ring. This deactivation makes the ring highly resistant to electrophilic aromatic substitution but activates the C2-position for downstream nucleophilic attacks once the alcohol is converted to a leaving group.

  • C4, C6-Dimethyls ( −CH3​ ): Provide mild electron donation ( +I ) and significant steric shielding, which can influence the approach trajectory of bulky reagents.

  • Pyridine Nitrogen: The basic lone pair is susceptible to unwanted N-oxidation or coordination with transition metal catalysts. Therefore, chemoselective reagents that tolerate basic nitrogens without requiring prior protection are paramount.

Reactivity Core 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile Hydroxymethyl C2: -CH2OH (Picolylic Alcohol) Target for Oxidation/Halogenation Core->Hydroxymethyl Cyano C3: -CN (Electron-Withdrawing) Deactivates Ring, Increases Electrophilicity Core->Cyano Methyls C4, C6: -CH3 (Electron-Donating) Steric Shielding, Mild Activation Core->Methyls Nitrogen Pyridine Nitrogen (Basic/Nucleophilic) Risk of N-oxidation or Metal Coordination Core->Nitrogen

Structural and electronic reactivity profile of the target pyridine scaffold.

Transformation 1: Chemoselective Oxidation to the Aldehyde

Target: 2-Formyl-4,6-dimethylpyridine-3-carbonitrile

Rationale

The oxidation of picolylic alcohols to aldehydes is a critical enabling step for subsequent reductive aminations, Wittig olefinations, or Knoevenagel condensations. Traditional chromium-based oxidants (e.g., Jones reagent) are overly harsh, environmentally toxic, and often lead to over-oxidation to the picolinic acid derivative[2]. Furthermore, the acidic conditions protonate the pyridine nitrogen, drastically altering solubility and reactivity.

Activated Manganese Dioxide ( MnO2​ ) is the reagent of choice. It is highly chemoselective for allylic, benzylic, and picolylic alcohols, operating under mild, heterogeneous conditions that prevent N-oxidation and over-oxidation. The electron-deficient nature of the substrate (due to the C3-cyano group) slightly slows the oxidation rate compared to electron-rich benzylic alcohols, necessitating the use of a large excess of activated MnO2​ (typically 10-20 equivalents by weight) and extended reaction times.

Experimental Protocol: MnO2​ Oxidation

This protocol is designed to be self-validating; the heterogeneous nature of the reaction allows for simple reaction monitoring and workup.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile (1.0 equiv, e.g., 5.0 mmol) in anhydrous Dichloromethane (DCM) or Chloroform ( CHCl3​ ) (0.1 M concentration).

  • Reagent Addition: Add activated Manganese(IV) oxide ( MnO2​ , 85% activated, ~15.0 equiv by weight) in a single portion. Note: The activation state of MnO2​ is critical; it must be recently activated or stored under inert conditions.

  • Reaction: Stir the black suspension vigorously at room temperature under an argon atmosphere.

  • Monitoring: Monitor the reaction via TLC (typical eluent: 30% EtOAc in Hexanes). The starting material (picolylic alcohol) will appear highly polar, while the resulting aldehyde will elute significantly faster. Reaction time is typically 12–24 hours due to the deactivating −CN group.

  • Workup: Once complete consumption of the starting material is observed, filter the heterogeneous mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with excess DCM and Ethyl Acetate.

  • Isolation: Concentrate the combined filtrates under reduced pressure. The resulting crude 2-formyl-4,6-dimethylpyridine-3-carbonitrile is generally of sufficient purity (>95% by NMR) for immediate downstream use, though it can be recrystallized from hexanes/ethyl acetate if necessary.

Transformation 2: Halogenation to the Picolyl Chloride

Target: 2-(Chloromethyl)-4,6-dimethylpyridine-3-carbonitrile

Rationale

Converting the hydroxymethyl group to a chloromethyl group generates a highly reactive electrophile, primed for SN​2 displacement by amines, thiols, or alkoxides. Thionyl chloride ( SOCl2​ ) is the standard reagent for this transformation[3]. The reaction proceeds via a chlorosulfite intermediate, which collapses to yield the alkyl chloride and sulfur dioxide ( SO2​ ).

Crucially, the basic pyridine nitrogen acts as an internal sponge for the generated HCl , forming the picolyl chloride hydrochloride salt in situ[4]. This salt formation is highly advantageous: it protonates the pyridine ring, rendering it completely non-nucleophilic and thereby preventing intermolecular self-alkylation (polymerization) of the highly reactive picolyl chloride intermediate. Careful neutralization during the workup is required to isolate the free base.

Experimental Protocol: SOCl2​ Halogenation
  • Preparation: Dissolve 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM (0.2 M concentration) in a flame-dried flask under argon.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Temperature control prevents exothermic degradation and minimizes the risk of over-chlorination or ring-opening side reactions[3].

  • Reagent Addition: Add Thionyl Chloride ( SOCl2​ , 1.5 equiv) dropwise via syringe over 10 minutes. A white precipitate (the hydrochloride salt of the starting material/product) may begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. The reaction progress can be monitored by quenching a small aliquot in methanol and checking for the methyl ether derivative via LC-MS.

  • Quenching & Workup: Re-cool the reaction to 0 °C. Carefully quench by the dropwise addition of ice-cold saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the aqueous layer reaches pH 8. Caution: Vigorous gas evolution ( CO2​ and SO2​ ) will occur.

  • Extraction: Separate the layers and extract the aqueous phase twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Storage: The free base 2-(chloromethyl)pyridine derivative is highly reactive and prone to degradation upon prolonged storage. It should be used immediately in the next synthetic step or stored at -20 °C under argon.

Workflow cluster_Oxidation Pathway A: Oxidation to Aldehyde cluster_Halogenation Pathway B: Halogenation to Chloride Start Starting Material: 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile Ox_Step1 Add Activated MnO2 (in anhydrous DCM) Start->Ox_Step1 Hal_Step1 Cool to 0 °C in DCM Add SOCl2 dropwise Start->Hal_Step1 Ox_Step2 Stir at RT (12-24 h) Monitor by TLC Ox_Step1->Ox_Step2 Ox_Step3 Filter through Celite Wash with DCM/EtOAc Ox_Step2->Ox_Step3 Ox_Product Product: 2-Formylpyridine Derivative Ox_Step3->Ox_Product Hal_Step2 Warm to RT (2-4 h) Forms HCl Salt Hal_Step1->Hal_Step2 Hal_Step3 Quench with sat. NaHCO3 Extract & Dry Hal_Step2->Hal_Step3 Hal_Product Product: 2-(Chloromethyl)pyridine Derivative Hal_Step3->Hal_Product

Parallel workflows for the chemoselective oxidation and halogenation of the hydroxymethyl group.

Quantitative Data & Method Comparison

The selection of functionalization methodology must balance yield, reaction time, and the environmental impact of the reagents. The table below summarizes the quantitative expectations for the protocols described above compared to common alternatives.

TransformationReagent SystemTypical Yield (%)Reaction TimeByproducts / Limitations
Oxidation Activated MnO2​ / DCM80 – 95%12 – 24 hHeterogeneous, requires large mass excess of reagent. Excellent chemoselectivity.
Oxidation Swern ( DMSO , (COCl)2​ , Et3​N )75 – 85%2 – 4 hGenerates toxic/odorous Dimethyl Sulfide ( Me2​S ). Requires strict cryogenic control (-78 °C).
Halogenation SOCl2​ / DCM85 – 98%2 – 4 hGenerates SO2​ and HCl gas. Requires careful basic quench to isolate free base[3].
Halogenation Appel ( CBr4​ , PPh3​ )70 – 80%4 – 8 hProduces Triphenylphosphine oxide ( OPPh3​ ), which can be difficult to separate from polar pyridine products.

References

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry - ACS Publications. acs.org. Available at:[Link]

  • Oxidation to aldehyde and ketones - ACS GCI Pharmaceutical Roundtable Reagent Guides. acsgcipr.org. Available at:[Link]

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents. google.com.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. mdpi.com. Available at:[Link]

Sources

Application

in vitro assays using 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile derivatives

Application Note: In Vitro Profiling of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile Derivatives as Targeted Anticancer Agents Introduction & Rationale The 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile s...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile Derivatives as Targeted Anticancer Agents

Introduction & Rationale

The 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile scaffold serves as a highly versatile synthon in modern medicinal chemistry. Through structural functionalization—such as O-alkylation or hybridization with quinoline and pyrazole moieties—researchers have developed libraries of pyridine-3-carbonitrile derivatives that exhibit profound pharmacological properties[1][2].

As a Senior Application Scientist, I emphasize that the efficacy of these derivatives stems from their structural geometry. The carbonitrile group and the pyridine nitrogen act as critical hydrogen-bond acceptors, allowing these molecules to dock seamlessly into the highly conserved ATP-binding hinge regions of various oncogenic kinases, including PIM-1, CDK2, and EGFR[1][2][3]. By competitively displacing ATP, these compounds halt downstream phosphorylation cascades, ultimately arresting cell cycle progression and inducing apoptosis via caspase 3/7 activation[2].

Mechanistic Overview

To understand the causality behind the experimental protocols, it is essential to visualize the biological pathways disrupted by these derivatives. The following diagram illustrates the competitive inhibition mechanism within a generalized kinase signaling cascade.

Pathway Compound Pyridine-3-carbonitrile Derivatives Kinase Oncogenic Kinase (e.g., PIM-1, CDK2) Compound->Kinase Competitive Inhibition Substrate Downstream Effectors (e.g., BAD, p21) Compound->Substrate Prevents Activation Apoptosis Apoptosis Induction (Caspase 3/7) Compound->Apoptosis Triggers ATP ATP ATP->Kinase Binds Hinge Region Kinase->Substrate Phosphorylation Substrate->Apoptosis Blocks Proliferation Tumor Proliferation & Survival Substrate->Proliferation Promotes

Caption: Mechanism of action: Pyridine-3-carbonitrile derivatives competitively inhibit oncogenic kinases.

Quantitative Data Summary

The table below synthesizes the benchmark inhibitory activities (IC₅₀) of various pyridine-3-carbonitrile derivatives against specific targets, demonstrating their potency across different assay systems[3][4][5][6].

Derivative ClassPrimary Target / Cell LineAssay MethodologyTypical IC₅₀ RangeMechanistic Outcome
Pyridine-quinoline hybrids PIM-1 KinaseADP-Glo Kinase Assay0.095 – 0.110 µMATP-competitive inhibition
Pyranopyridine-3-carbonitriles EGFR / VEGFR-2Radiometric Kinase Assay0.15 – 0.23 µMRTK signaling blockade
Substituted Pyridines NCIH 460 (Lung Cancer)MTT Viability Assay25 – 422 nMCytotoxic / Antiproliferative
Pyrazole-pyridine analogs MCF-7 (Breast Cancer)MTT Viability Assay6.53 – 26.40 µMApoptosis induction

Experimental Protocols: Self-Validating Systems

The following methodologies are designed to provide robust, reproducible data. Each protocol incorporates internal controls to validate the biochemical causality of the assay.

Protocol A: Cell-Based Antiproliferative MTT Assay

The MTT assay quantifies cell viability by measuring the reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan. Causality note: This reduction is exclusively catalyzed by mitochondrial succinate dehydrogenase in living, metabolically active cells[7]. Thus, a decrease in signal directly correlates to the cytostatic or cytotoxic effects of the pyridine derivatives.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG-2)[2][3].

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization buffer (DMSO or 10% SDS in 0.01 M HCl)[7].

  • Test compounds dissolved in cell-culture grade DMSO.

Step-by-Step Workflow:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for adherence[7].

  • Compound Treatment: Serially dilute the pyridine-3-carbonitrile derivatives in complete media. Treat the cells for 48–72 hours. Validation: Always include a vehicle control (0.1% DMSO max) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin) to benchmark assay sensitivity[5][7].

  • MTT Incubation: Aspirate the media (optional, depending on formulation) and add 20 µL of MTT solution per well. Incubate for 2–4 hours at 37°C[7].

  • Solubilization: Carefully remove the media to avoid disturbing the formazan crystals. Add 100 µL of DMSO per well to solubilize the precipitate[7].

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (e.g., 4-parameter logistic curve).

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo Method)

To prove that the antiproliferative effect is driven by kinase inhibition, a biochemical assay is required. The ADP-Glo assay measures the generation of ADP during the kinase reaction, converting it back to ATP to drive a luciferase-mediated luminescent signal.

Materials:

  • Purified recombinant kinase (e.g., PIM-1 or CDK2)[3][7].

  • Specific peptide substrate and ultra-pure ATP[7].

  • Assay Buffer (e.g., Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Causality note: Mg²⁺ is an essential cofactor for ATP binding, while DTT prevents the oxidation of critical active-site cysteine residues[7].

Step-by-Step Workflow:

  • Reaction Assembly: In a 384-well plate, combine 1 µL of the test compound (serial dilutions), 2 µL of the purified kinase, and 2 µL of the ATP/Substrate mix[7].

  • Incubation: Incubate the reaction at room temperature for 60 minutes to allow for substrate phosphorylation[7].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Validation: Terminating the reaction ensures that the subsequent luminescent signal is strictly proportional to the ADP generated during the 60-minute window.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence. A highly active inhibitor will yield a low luminescent signal (less ADP produced).

Protocol C: Apoptosis Assessment via Caspase 3/7 Activation

To confirm that cell death is apoptotic rather than necrotic, caspase 3/7 effector activity must be measured[2].

  • Treatment: Treat cells in a 96-well opaque plate with the calculated IC₅₀ concentration of the derivative for 24 hours.

  • Reagent Addition: Add a proluminescent Caspase-3/7 substrate (containing the DEVD peptide sequence). Causality note: Active caspases cleave the DEVD sequence, liberating aminoluciferin, which is then consumed by luciferase to produce light.

  • Measurement: Measure luminescence after 1 hour of incubation. Compare fold-change against the vehicle control.

Experimental Workflow Visualization

The following diagram maps the critical path for executing and validating the in vitro profiling of these compounds.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Target Incubation (Cells or Purified Kinase) Step1->Step2 Step3 3. Reaction/Treatment Phase (48-72h for Cells, 1h for Kinase) Step2->Step3 Step4 4. Signal Generation (MTT Reduction or ADP-Glo) Step3->Step4 Step5 5. Termination & Solubilization (DMSO/SDS or ATP Depletion) Step4->Step5 Step6 6. Data Acquisition (Absorbance/Luminescence Reader) Step5->Step6 Step7 7. IC50 Calculation (Non-linear Regression) Step6->Step7

Caption: Generalized experimental workflow for evaluating pyridine-3-carbonitrile derivatives.

References

  • Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies PLOS One URL
  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)
  • Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives ResearchGate URL
  • Performance Benchmarks of 6-(benzylamino)
  • PubMed Central (PMC)
  • PubMed Central (PMC)
  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors Semantic Scholar URL
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities Taylor & Francis Online URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile

Welcome to the Application Scientist Troubleshooting Guide. The synthesis of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile is a critical workflow in the development of functionalized pyridine scaffolds for drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Guide. The synthesis of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile is a critical workflow in the development of functionalized pyridine scaffolds for drug discovery[1]. The most robust synthetic route starts from commercially available 2,4,6-trimethylpyridine-3-carbonitrile and proceeds via a three-step sequence: N-oxidation, a regioselective Boekelheide rearrangement[2], and mild acetate hydrolysis.

This guide is designed for bench scientists and drug development professionals. It provides mechanistic causality for common bottlenecks, quantitative optimization data, and self-validating experimental protocols.

Workflow Visualization

SynthesisWorkflow SM 2,4,6-Trimethylpyridine- 3-carbonitrile Int1 N-Oxide Intermediate SM->Int1 Step 1: mCPBA (Oxidation) Int2 2-(Acetoxymethyl) Intermediate Int1->Int2 Step 2: Ac2O, Heat (Boekelheide) Product 2-(Hydroxymethyl)-4,6- dimethylpyridine-3-carbonitrile Int2->Product Step 3: K2CO3, MeOH (Hydrolysis)

Figure 1. Three-step synthetic workflow for 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile.

Quantitative Yield Optimization Data

To ensure maximum throughput, our application scientists have benchmarked the critical reaction parameters for the Boekelheide rearrangement and the final hydrolysis step.

Table 1: Optimization of Boekelheide Rearrangement Conditions (Step 2)

Solvent / Reagent Temperature (°C) Time (h) Regioselectivity (C2 vs C4/C6) Isolated Yield (%)
Acetic Anhydride (Neat) 140 (Reflux) 4 >95 : 5 82
Acetic Anhydride / Toluene 110 12 >95 : 5 65

| Acetic Anhydride / DCM | 40 | 24 | N/A (No reaction) | 0 |

Table 2: Hydrolysis Conditions for Acetate Cleavage (Step 3)

Base / Solvent System Temperature (°C) Nitrile Hydrolysis (Amide Impurity) Isolated Yield (%)
NaOH (aq) / THF 80 High (>40% conversion to amide) 35
LiOH (aq) / THF 25 Low (<5% conversion to amide) 78

| K₂CO₃ / Anhydrous MeOH | 25 | None detected | 94 |

Troubleshooting FAQs

Q1: Why is the N-oxidation of 2,4,6-trimethylpyridine-3-carbonitrile stalling, resulting in low conversion? Causality & Solution: The cyano (-CN) group at the C-3 position is strongly electron-withdrawing. This significantly depletes electron density from the pyridine nitrogen via both inductive and resonance effects, drastically reducing its nucleophilicity[1]. Standard oxidants like 30% H₂O₂ in acetic acid are often insufficiently reactive for electron-deficient pyridines. Actionable Step: Switch to a more electrophilic oxidant. Using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature will drive the reaction to completion.

Q2: How do I ensure the Boekelheide rearrangement occurs selectively at the 2-methyl group rather than the 4- or 6-methyl groups? Causality & Solution: The Boekelheide rearrangement relies on the initial O-acylation of the N-oxide followed by the deprotonation of an alpha-alkyl group to form an anhydrobase intermediate[3]. The regioselectivity is strictly governed by the relative acidity of the methyl protons[4]. The strongly electron-withdrawing C-3 cyano group exerts a powerful inductive effect on the adjacent C-2 methyl group, making its protons significantly more acidic than those at C-4 and C-6. Actionable Step: You do not need to add directing groups; the substrate is electronically biased for exclusive C-2 functionalization. Simply ensure the reaction is heated to 140 °C in neat acetic anhydride to overcome the activation energy barrier for the [3,3]-sigmatropic rearrangement.

Q3: My final product contains a significant primary amide impurity. What went wrong during the final hydrolysis step? Causality & Solution: The intermediate 2-(acetoxymethyl)-4,6-dimethylpyridine-3-carbonitrile contains two base-sensitive functional groups: the acetate ester and the carbonitrile. Harsh aqueous bases (e.g., NaOH or KOH) at elevated temperatures will non-selectively hydrolyze both the ester (desired) and the nitrile into an amide or carboxylic acid (undesired). Actionable Step: Utilize mild transesterification conditions rather than direct saponification. Potassium carbonate (K₂CO₃) in anhydrous methanol at room temperature will selectively cleave the acetate to yield the hydroxymethyl group while leaving the cyano group completely intact.

Self-Validating Experimental Protocols

Every protocol below includes In-Process Control (IPC) metrics to ensure the reaction is self-validating before you proceed to the next step.

Step 1: Synthesis of 2,4,6-Trimethylpyridine-3-carbonitrile N-oxide
  • Reaction: Dissolve 2,4,6-trimethylpyridine-3-carbonitrile (1.0 eq) in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Addition: Add mCPBA (77% max, 1.5 eq) portion-wise over 15 minutes.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated aqueous NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Validation (IPC):

    • TLC: Silica gel, 5% MeOH in DCM. The N-oxide will appear as a highly polar spot ( Rf​≈0.2 ) compared to the starting material ( Rf​≈0.8 ).

    • LC-MS: Target mass [M+H]+=163.1 m/z.

Step 2: Boekelheide Rearrangement to 2-(Acetoxymethyl)-4,6-dimethylpyridine-3-carbonitrile
  • Reaction: Dissolve the N-oxide intermediate (1.0 eq) in neat acetic anhydride (10 volumes).

  • Heating: Attach a reflux condenser and heat the mixture to 140 °C for 4 hours. The solution will darken.

  • Concentration: Cool to room temperature. Remove the excess acetic anhydride in vacuo (co-evaporate with toluene to aid removal).

  • Purification: Purify the crude dark oil via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation (IPC):

    • TLC: Silica gel, 30% EtOAc in Hexanes. The acetate product will elute at Rf​≈0.5 .

    • LC-MS: Target mass [M+H]+=205.1 m/z.

    • NMR: 1 H NMR will show the disappearance of the C-2 methyl singlet (~2.6 ppm) and the appearance of a new CH2​ singlet integrating to 2 protons at ~5.3 ppm.

Step 3: Mild Hydrolysis to 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile
  • Reaction: Dissolve the acetate intermediate (1.0 eq) in anhydrous methanol (0.1 M).

  • Addition: Add solid K₂CO₃ (1.2 eq). Stir the suspension at room temperature (20–25 °C) for 2 hours.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo. Partition the residue between EtOAc and water. Extract the aqueous layer with EtOAc, dry the combined organics over Na₂SO₄, and concentrate.

  • Validation (IPC):

    • LC-MS: Target mass [M+H]+=163.1 m/z. (Note: This is the same mass as the N-oxide, but it will have a significantly different retention time).

    • IR Spectroscopy: Confirm the presence of a broad -OH stretch (~3300 cm⁻¹) and the retention of the sharp -CN stretch (~2220 cm⁻¹).

References

  • Source: Royal Society of Chemistry (RSC)
  • Rearrangements of N-Oxides.
  • Source: American Chemical Society (ACS)
  • The LANCA three-component reaction to highly substituted β-ketoenamides – versatile intermediates for the synthesis of functionalized pyridine, pyrimidine, oxazole and quinoxaline derivatives Source: Beilstein Journals URL

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile Crystallization

Welcome to the technical support center for the crystallization of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. The following question-and-answer format addresses specific issues with a focus on the underlying scientific principles to empower you to optimize your experimental outcomes.

Troubleshooting Crystallization Issues

Q1: I'm not getting any crystals to form after cooling my solution. What are the likely causes and how can I induce crystallization?

This is a very common issue in crystallization experiments and can often be resolved by addressing a few key factors. The primary reasons for a failure to crystallize are often related to either supersaturation levels or the absence of nucleation sites.[1]

Underlying Causes and Solutions:

  • Insufficient Supersaturation: Your solution may not be concentrated enough for crystals to form. The solubility of a compound is a critical factor, and if the concentration is below the supersaturation threshold at a given temperature, nucleation and crystal growth will not occur.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. After reducing the volume, allow the solution to cool slowly again.[1] Be cautious not to evaporate too much solvent too quickly, as this can lead to rapid precipitation of amorphous solid rather than well-defined crystals.[2]

  • Lack of Nucleation Sites: Crystal formation requires a starting point, a "seed" or a surface, for the molecules to begin arranging themselves into a crystal lattice.[2]

    • Solutions:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass surface created by scratching can serve as nucleation sites.[2][3]

      • Seeding: If you have a small amount of the pure, solid compound, add a tiny crystal (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[1][3]

Q2: My compound is "oiling out" instead of forming solid crystals. What causes this and how can I prevent it?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[2] This is often a result of the compound's melting point being lower than the temperature of the solution at the point of saturation, or the compound being too soluble in the chosen solvent.[2][4]

Causality and Remediation Strategies:

  • High Solute Concentration at Elevated Temperatures: If the solution is highly concentrated, the compound may become supersaturated at a temperature that is above its melting point, leading to the formation of an oil.

    • Solution: Add a small amount of additional "good" solvent to the heated mixture to slightly decrease the concentration. This will lower the saturation temperature, hopefully to a point below the compound's melting point, allowing for direct crystallization upon cooling.[2]

  • Inappropriate Solvent Choice: The chosen solvent may be too "good," meaning your compound is excessively soluble even at lower temperatures.

    • Solution: Employ a Mixed-Solvent System. This is a powerful technique when a single solvent is not ideal.[1] It involves using a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[1]

Q3: I'm using a mixed-solvent system, but I'm still having trouble getting good crystals. What is the proper procedure?

A two-solvent system can be highly effective, but the technique requires careful execution to be successful. The goal is to slowly approach the point of insolubility to encourage orderly crystal growth.

Detailed Protocol for Two-Solvent Recrystallization:

  • Dissolution: In an Erlenmeyer flask, dissolve your crude 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile in the minimum amount of a hot "good" solvent (e.g., methanol, ethanol, or acetone).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water, hexane, or toluene) dropwise with constant swirling. Continue adding the anti-solvent until you observe a persistent cloudiness (turbidity). This indicates that you have reached the saturation point.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures you are just at the edge of saturation.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, you can place it in an ice bath to maximize the yield of crystals.[1]

Frequently Asked Questions (FAQs)

What are the best starting solvents to screen for the crystallization of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile?

The structure of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile, containing a polar pyridine ring, a hydroxyl group, and a nitrile group, suggests that polar solvents will be a good starting point. The principle of "like dissolves like" is a useful guide.[1]

Recommended Solvents for Initial Screening:

Solvent ClassSpecific ExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the solvent. Pyridine derivatives often show good solubility in alcohols.[5]
Ketones AcetoneA polar aprotic solvent that can be a good "good" solvent in a mixed-solvent system.
Esters Ethyl AcetateA moderately polar solvent that can sometimes provide a good balance of solubility.
Ethers Tetrahydrofuran (THF), DioxaneCan be effective, but THF is known to sometimes cause "oiling out".[6]
Water As a highly polar protic solvent, it can be an excellent anti-solvent when paired with a more soluble organic solvent.[5]
Aromatic Hydrocarbons TolueneCan be a useful anti-solvent and has been noted to sometimes promote good crystal growth.[6]
Alkanes Hexane, HeptaneNon-polar solvents that are typically used as anti-solvents.[7]
How can I improve the yield of my crystallization?

A low yield is often due to using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[2]

Strategies to Maximize Yield:

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.

  • Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. This gradual decrease in temperature promotes more complete crystallization.

  • Recover from Mother Liquor: If you suspect significant product loss, you can try to recover more material from the filtrate (mother liquor). Evaporate a portion of the solvent and cool the concentrated solution again to see if more crystals form.[2]

My crystals are very small or needle-like. How can I grow larger, more well-defined crystals?

The formation of small or needle-like crystals is often a sign of rapid crystallization.[2] To obtain larger crystals, you need to slow down the crystallization process.

Techniques for Growing Larger Crystals:

  • Slower Cooling: Insulate the flask during cooling (e.g., by wrapping it in glass wool or placing it in a Dewar flask) to slow down the rate of temperature decrease.

  • Use Slightly More Solvent: Add a small excess of the "good" solvent beyond the minimum required for dissolution. This will keep the compound in solution for a longer period during cooling, allowing for slower and more ordered crystal growth.[2]

  • Vapor Diffusion: This is an excellent method for growing high-quality single crystals. Dissolve your compound in a small vial using a relatively volatile "good" solvent. Place this vial inside a larger, sealed container that contains a small amount of a "poor" solvent in which your compound is insoluble. The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, gradually inducing crystallization.[8]

Experimental Workflows

Single-Solvent Crystallization Workflow

single_solvent_crystallization start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if impurities present) dissolve->hot_filtration Optional cool Slowly Cool to Room Temperature dissolve->cool hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product two_solvent_crystallization start Start with Crude Product dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve add_anti_solvent Add 'Poor' Solvent Dropwise until Cloudy dissolve->add_anti_solvent clarify Add 'Good' Solvent Dropwise until Clear add_anti_solvent->clarify cool Slowly Cool to Room Temperature clarify->cool ice_bath Cool in Ice Bath cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Step-by-step process for a two-solvent crystallization.

References

  • PubChem. (n.d.). Pyridine-2-carbonitrile. National Institutes of Health. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • Fromm Group. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 834–843. Retrieved from [Link]

  • ACS Publications. (2021, January 25). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalixa[8]rene Host–Guest System. Retrieved from [Link]

  • MDPI. (2023, January 22). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Retrieved from [Link]

Sources

Troubleshooting

best purification and column chromatography methods for 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile

Welcome to the Technical Support Center for the isolation, purification, and chromatographic analysis of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile . Because this molecule possesses a unique combination of fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation, purification, and chromatographic analysis of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile .

Because this molecule possesses a unique combination of functional groups—a slightly basic pyridine nitrogen, a highly polar/hydrogen-bonding hydroxymethyl group, an electron-withdrawing carbonitrile dipole, and lipophilic methyl groups—it presents specific challenges during chromatography. This guide is designed for researchers and drug development professionals, moving beyond basic protocols to explain the physicochemical causality behind each troubleshooting step.

I. Core Troubleshooting & FAQs

Q1: Why does 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile streak heavily on standard normal-phase silica gel, and how can I achieve a symmetrical peak? Causality: Peak tailing and streaking for this compound are driven by two distinct interactions. First, the basic pyridine nitrogen interacts via ion-exchange with acidic residual silanols ( pKa​≈4.5−5.5 ) on the silica surface. Second, the C2-hydroxymethyl group acts as a strong hydrogen-bond donor, creating secondary retention mechanisms. Solution: You must mask the active silanol sites. Add a volatile, competing base such as 1–2% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide ( NH4​OH ) to your mobile phase (e.g., Dichloromethane/Methanol). The TEA preferentially binds to the acidic silanols, shielding the pyridine analyte and converting the retention mechanism back to pure partition chromatography 1.

Q2: I am trying to separate the target compound from its over-oxidized byproduct (the C2-aldehyde derivative). Normal-phase chromatography is failing. What is the best alternative? Causality: The aldehyde byproduct (2-formyl-4,6-dimethylpyridine-3-carbonitrile) lacks the hydrogen-bond donating capability of the hydroxymethyl group, but on standard silica, the strong dipole of the aldehyde and the carbonitrile group can cause co-elution. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a highly organic mobile phase (e.g., 90% Acetonitrile). It forces analytes to partition into a water-enriched layer immobilized on the stationary phase. The hydroxymethyl group of your target compound will partition strongly into this aqueous layer, retaining it significantly longer than the less polar aldehyde byproduct, resulting in baseline resolution 2.

Q3: How should I adjust the mobile phase pH for Reversed-Phase HPLC (RP-HPLC) purification of this compound? Causality: The electron-withdrawing carbonitrile group at C3 pulls electron density away from the pyridine ring, lowering the pKa​ of the basic nitrogen compared to unsubstituted pyridine (estimated conjugate acid pKa​≈3.0−4.0 ). Solution: To ensure reproducible retention times, you must operate at least 2 pH units away from the pKa​ .

  • Low pH Strategy (pH 2.0): Use 0.1% Formic Acid or TFA. The pyridine nitrogen becomes fully protonated. The molecule becomes highly polar, reducing retention time on a C18 column but ensuring excellent peak shape by preventing secondary silanol interactions.

  • High pH Strategy (pH 8.0+): Use 10 mM Ammonium Bicarbonate. The molecule remains strictly neutral, maximizing hydrophobic interaction with the C18 phase and increasing retention capacity for preparative scale-up. Note: This requires a pH-stable hybrid silica or polymer column.

II. Quantitative Data: Chromatographic Method Comparison

To optimize your purification strategy, compare the standardized parameters and expected outcomes for the three primary chromatographic modalities used for highly functionalized pyridines 3.

MethodologyStationary PhaseOptimal Mobile PhaseAdditive / ModifierTarget Impurity ClearanceExpected Resolution / Behavior
Normal Phase (Flash) Bare Silica (Si 60)Dichloromethane / Methanol (Gradient 100:0 to 90:10)1% Triethylamine (TEA)Non-polar starting materials, lipophilic byproducts.Moderate. Expect Rf​≈0.35 at 5% MeOH. TEA is mandatory to prevent tailing.
RP-HPLC (Low pH) C18 (End-capped)Water / Acetonitrile0.1% Formic Acid (FA)Positional isomers, des-methyl impurities.High. Analyte elutes early due to protonation of the basic nitrogen.
HILIC Polar-embedded or AmideAcetonitrile / Water (Gradient 95:5 to 60:40)10 mM Ammonium FormateOver-oxidized byproducts (aldehydes, carboxylic acids).Exceptional for polar separation. Analyte is heavily retained due to the -OH group.

III. Experimental Protocol: Self-Validating Preparative Flash Chromatography

Objective: Purify multi-gram quantities of crude 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile while preventing band-broadening and on-column degradation.

Mechanistic Rationale for Dry Loading: This compound exhibits dual polarity. It is poorly soluble in the non-polar starting conditions (e.g., 100% DCM) required for adequate retention. Liquid loading in a polar solvent (like MeOH or DMSO) would cause immediate band broadening and premature elution. Dry loading physically disperses the analyte, allowing the mobile phase to dictate the partitioning equilibrium.

Step-by-Step Methodology:

  • Matrix Preparation (Dry Loading):

    • Dissolve the crude mixture in a volatile, moderately polar solvent (e.g., Acetone or THF).

    • Add deactivated silica gel or Celite to the flask in a 1:3 ratio (crude mass to solid support). Crucial: Do not use highly acidic, active silica for the dry load, as the hydroxymethyl group can undergo surface-catalyzed side reactions during solvent evaporation.

    • Evaporate the solvent under reduced pressure (rotary evaporator) at 35°C until a free-flowing, homogeneous powder is obtained.

  • Column Equilibration:

    • Pack a normal-phase silica column.

    • Equilibrate the column with 3 Column Volumes (CV) of Dichloromethane (DCM) containing 1% TEA.

  • Gradient Elution:

    • Transfer the dry powder to the solid-load cartridge.

    • Run a shallow gradient: 100% DCM (with 1% TEA) holding for 2 CVs, then ramp to 92:8 DCM:MeOH (with 1% TEA) over 12 CVs.

  • Self-Validation & Fraction Analysis:

    • Spot fractions on a TLC plate. Develop in DCM:MeOH (90:10). Visualize under UV (254 nm) taking advantage of the conjugated pyridine-carbonitrile system.

    • Validation Check (2D TLC): To ensure the compound is not degrading on the silica, perform a 2-Dimensional TLC on a combined fraction. Spot the sample, develop it, dry the plate completely, rotate it 90 degrees, and develop it again. If the spot remains singular and lies perfectly on the diagonal, the compound is stable. If off-diagonal spots appear, the compound is degrading, and you must switch to Alumina or RP-HPLC 4.

IV. Purification Decision Workflow

The following logic tree dictates the optimal purification path based on empirical observations during initial screening.

ChromatographyWorkflow Start Crude 2-(Hydroxymethyl)- 4,6-dimethylpyridine-3-carbonitrile TLC TLC Screening (DCM:MeOH 95:5) Start->TLC CheckTailing Severe Peak Tailing or Streaking? TLC->CheckTailing AddBase Add 1% TEA to Mobile Phase CheckTailing->AddBase Yes NormalPhase Silica Flash Chromatography (Dry Loading Method) CheckTailing->NormalPhase No AddBase->NormalPhase CheckPurity HPLC Purity > 98%? NormalPhase->CheckPurity RPHPLC RP-HPLC (C18) Low pH (0.1% FA) for Lipophilic Impurities CheckPurity->RPHPLC No (Non-polar impurities) HILIC HILIC Chromatography for Polar Impurities (e.g., Aldehyde byproducts) CheckPurity->HILIC No (Polar impurities) Pure Pure Compound Isolated & Validated CheckPurity->Pure Yes RPHPLC->Pure HILIC->Pure

Decision matrix for the chromatographic purification of functionalized pyridine derivatives, highlighting silanol masking and phase selection.

V. References

  • Benchchem Technical Support. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Analyzes the causality of peak tailing in basic pyridine compounds and the mechanistic role of triethylamine masking. 1

  • Benchchem Analytical Guides. Purity Analysis of 3-Amino-2-pyridinecarbonitrile by HPLC: A Comparative Guide. Details the comparative advantages of HILIC versus RP-HPLC for highly polar, hydrogen-bonding pyridine-carbonitrile derivatives. 2

  • LCGC International. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Provides authoritative grounding on scaling up from analytical HPLC to preparative normal-phase chromatography for drug discovery intermediates. 3

  • Centers for Disease Control and Prevention (CDC). Analytical Methods for Pyridines. Reviews the environmental and biological extraction, stability validation, and chromatographic analysis of substituted pyridines. 4

Sources

Optimization

reducing reaction time in the synthesis of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile

Welcome to the technical support guide for the synthesis of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile. This resource is tailored for researchers, chemists, and drug development professionals aiming to optimiz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile. This resource is tailored for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols, with a specific focus on overcoming the common challenge of slow reaction rates. This guide provides in-depth, troubleshooting-oriented FAQs and actionable protocols grounded in established chemical principles.

Introduction: The Challenge of Sluggish Pyridine Synthesis

The synthesis of polysubstituted pyridines, such as 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile, is a cornerstone of medicinal chemistry and materials science. A common and robust method for constructing this scaffold is a multi-component reaction, often a variation of the Hantzsch or Guareschi pyridine synthesis. These reactions typically involve the condensation of a β-dicarbonyl compound (acetylacetone), an activated cyanomethylene compound (e.g., malononitrile or cyanoacetamide), a nitrogen source (ammonium acetate), and an aldehyde equivalent for the C2-hydroxymethyl group. While reliable, these reactions can often be plagued by long reaction times, sometimes requiring reflux for 24 hours or more, which can lead to byproduct formation and lower overall efficiency.

This guide is designed to help you systematically diagnose and resolve issues related to slow reaction kinetics, transforming your synthesis from a multi-day procedure into a more efficient and high-yielding process.

Troubleshooting & Optimization: Frequently Asked Questions (FAQs)

Q1: My reaction is proceeding very slowly. What are the primary factors I should investigate to reduce the reaction time?

Answer: A slow reaction rate in this multicomponent synthesis typically points to suboptimal conditions in one of four key areas: catalysis, temperature, solvent, or reactant concentration/solubility.

A systematic approach is crucial. Before making drastic changes, ensure your starting materials are pure, as impurities can inhibit catalysts or introduce side reactions.[1] The first step in troubleshooting is to establish a baseline by monitoring the reaction's progress via Thin-Layer Chromatography (TLC) or LC-MS. This allows you to quantify the impact of any adjustments you make.

Below is a logical workflow for troubleshooting a slow reaction.

G cluster_temp Temperature Adjustment cluster_cat Catalyst Optimization Start Slow Reaction Detected Check_Temp Is Temperature Optimized? Start->Check_Temp Check_Cat Is the Catalyst Effective? Check_Temp->Check_Cat If temp is maxed out or causing degradation Increase_Temp Gradually Increase Temperature (e.g., in 10°C increments) Check_Temp->Increase_Temp Check_Solv Is the Solvent System Ideal? Check_Cat->Check_Solv If catalyst change shows little effect Cat_Type Screen Catalysts (e.g., Piperidine, Proline, Lewis Acids) Check_Cat->Cat_Type Check_Conc Are Reactants Soluble & Concentrated? Check_Solv->Check_Conc If solubility is a suspected issue Success Reaction Time Reduced Check_Conc->Success Optimization Successful Check_Deg Monitor for Degradation (TLC/LC-MS) Increase_Temp->Check_Deg Check_Deg->Check_Cat No Improvement or Degradation Occurs Check_Deg->Success Improvement Observed Cat_Load Vary Catalyst Loading (e.g., 5, 10, 20 mol%) Cat_Type->Cat_Load Cat_Load->Success Optimal Catalyst Found

Caption: A logical workflow for troubleshooting slow reaction times.

Q2: Can I simply increase the reaction temperature? What are the potential drawbacks?

Answer: Yes, increasing the temperature is often the most direct way to increase the reaction rate. According to the Arrhenius equation, the rate constant increases exponentially with temperature. For many organic reactions, a 10°C increase can roughly double the reaction rate.

However, this approach has significant drawbacks:

  • Byproduct Formation: Higher temperatures can provide the necessary activation energy for undesired side reactions, such as polymerization of the aldehyde or self-condensation of the acetylacetone. This can reduce the yield and complicate purification.[1]

  • Reactant/Product Degradation: The target molecule or intermediates may not be stable at elevated temperatures over long periods, leading to decomposition.

  • Solvent Limitations: The temperature is limited by the boiling point of your solvent. Using a higher-boiling-point solvent can be a solution, but this may also alter reactant solubility and the reaction pathway (see Q4).

Recommendation: Increase the temperature incrementally (e.g., in 10°C steps) while closely monitoring the reaction by TLC. Look for the appearance of new, undesired spots. If byproducts begin to form before a significant rate increase is observed, focus on optimizing catalysis or considering microwave synthesis instead.

Q3: What role does the catalyst play, and how can I optimize it?

Answer: The catalyst is critical for accelerating the key steps of the synthesis: the initial Knoevenagel condensation and the subsequent Michael addition. The choice between a basic or acidic catalyst can profoundly impact the reaction time.

  • Base Catalysis (e.g., Piperidine, Triethylamine, Proline): Basic catalysts are most common for this type of synthesis. They function by deprotonating the active methylene compounds (malononitrile and acetylacetone), increasing their nucleophilicity and accelerating their attack on the aldehyde and subsequent intermediates. Piperidine is a classic and highly effective choice.

  • Acid Catalysis (e.g., Acetic Acid, Lewis Acids like ZnCl₂): Acid catalysts can also be used, often in conjunction with a nitrogen source like ammonium acetate.[2] They work by activating the carbonyl groups of the aldehyde and acetylacetone towards nucleophilic attack.

Optimization Strategy:

  • Catalyst Screening: If your current catalyst (e.g., ammonium acetate alone) is slow, screen more potent catalysts. Piperidine (10-20 mol%) is an excellent starting point.

  • Catalyst Loading: The amount of catalyst matters. Too little will be ineffective, while too much can promote side reactions. Perform experiments varying the catalyst loading (e.g., 5, 10, and 20 mol%) to find the optimal concentration.

  • Consider Organocatalysts: Amino acids like L-proline can be highly effective bifunctional catalysts, acting as both a base (via the amine) and an acid (via the carboxylic acid), thereby accelerating multiple steps in the reaction sequence.

Catalyst (10 mol%)SolventTemperature (°C)Representative Reaction Time (h)
Ammonium Acetate (alone)Ethanol80> 24
PiperidineEthanol806 - 8
L-ProlineEthanol804 - 6
ZnCl₂ / NH₄OAcEthanol8010 - 12

Caption: Representative data comparing the effect of different catalysts on reaction time.

Q4: How does solvent choice impact the reaction speed?

Answer: The solvent plays a multifaceted role, influencing reactant solubility, reaction temperature (via its boiling point), and the stabilization of intermediates and transition states.[1]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are the most common choices. They are effective at solvating the ionic intermediates formed during the reaction and can participate in proton transfer steps. Ethanol is generally preferred over methanol due to its higher boiling point, allowing for higher reaction temperatures.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can sometimes accelerate reactions by strongly solvating cations while leaving anions (the key nucleophiles) relatively "bare" and more reactive. However, their very high boiling points can lead to product degradation if the temperature is not carefully controlled.

  • Solvent-Free Conditions: In some cases, running the reaction neat (without solvent), often with microwave heating, can be extremely fast. The high concentration of reactants maximizes collision frequency.

Recommendation: Ethanol is the best starting point. If solubility is an issue, a switch to DMF might be beneficial, but proceed with caution regarding temperature control. If you have access to a microwave reactor, exploring solvent-free conditions is highly recommended.

Q5: I've heard microwave synthesis can dramatically accelerate this type of reaction. How does it work?

Answer: Yes, microwave-assisted organic synthesis (MAOS) is a powerful technique for reducing reaction times, often from many hours to just a few minutes.[3][4]

Mechanism of Action: Unlike conventional heating which relies on slow thermal conduction, microwave irradiation directly heats the reaction mixture by interacting with polar molecules (dipolar polarization) and ions (ionic conduction). This leads to rapid, uniform, and efficient heating that can generate localized superheating far above the solvent's boiling point in a sealed vessel. This dramatic increase in temperature is the primary reason for the observed rate enhancements.

Applicability: Multicomponent reactions like this pyridine synthesis are ideal candidates for microwave synthesis. The polar reactants, intermediates, and solvents (like ethanol or DMF) couple very efficiently with microwave energy.

Heating MethodSolventTemperature (°C)Representative Reaction Time
Conventional (Oil Bath)Ethanol806 - 8 hours
Microwave (Sealed Vessel)Ethanol12015 - 30 minutes

Caption: Comparison of conventional vs. microwave heating for a representative pyridine synthesis.

Optimized Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a method for synthesizing 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile in under 30 minutes, leveraging the principles of effective catalysis and microwave heating.

Reactants:

  • Acetylacetone (1.0 eq)

  • Glycolaldehyde (or a stable dimer equivalent, 1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium acetate (1.5 eq)

  • L-Proline (0.1 eq)

  • Ethanol

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add acetylacetone (1.0 mmol, 100 mg), glycolaldehyde (1.0 mmol, 60 mg), malononitrile (1.0 mmol, 66 mg), ammonium acetate (1.5 mmol, 115 mg), and L-proline (0.1 mmol, 11.5 mg).

  • Solvent Addition: Add 3 mL of absolute ethanol to the vessel.

  • Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the cavity of a scientific microwave reactor. Irradiate the mixture at 120°C for 20 minutes. Ensure the power setting is on variable power to maintain a stable temperature.

  • Cooling & Workup: After the irradiation is complete, allow the vessel to cool to room temperature (typically via a compressed air stream in the reactor).

  • Isolation: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol. Add 15 mL of cold water to the residue. The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 5 mL), and dry under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Self-Validation: Monitor the reaction progress by taking a small aliquot (if your system allows) at the 10-minute mark to check for product formation via TLC (using a 3:1 Hexanes:Ethyl Acetate eluent). The final product purity should be assessed by ¹H NMR and LC-MS.

G cluster_reactants Reactants R1 Acetylacetone Combine Combine in Ethanol R1->Combine R2 Glycolaldehyde R2->Combine R3 Malononitrile R3->Combine R4 NH4OAc + Proline (Catalyst System) R4->Combine Microwave Microwave Irradiation 120°C, 20 min Combine->Microwave Workup Cool & Concentrate Microwave->Workup Precipitate Precipitate in Cold Water Workup->Precipitate Purify Filter & Dry Precipitate->Purify Product Final Product Purify->Product

Caption: Optimized microwave-assisted synthesis workflow.

References

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 20, 2026, from [Link]

  • Bagley, M. C., et al. (2001). A new modification of the Bohlmann-Rahtz pyridine synthesis. Synlett, 2001(07), 1149-1151.
  • Kröhnke, F. (1976). The Kröhnke Pyridine Synthesis. Synthesis, 1976(1), 1-24.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved March 20, 2026, from [Link]

  • Donohoe, T. J., Basutto, J. A., Bower, J. F., & Rathi, A. (2011). A unified strategy for the synthesis of substituted pyridines. Organic Letters, 13(5), 1036-1039.
  • Wei, Y., & Yoshikai, N. (2013). Cationic half-sandwich rare-earth catalysts for the C–H addition of pyridines to olefins. Journal of the American Chemical Society, 135(10), 3756-3759.
  • Huang, H., et al. (2016). Copper- and secondary amine-cocatalyzed modular synthesis of substituted pyridines from O-acetyl ketoximes and α,β-unsaturated aldehydes. The Journal of Organic Chemistry, 81(4), 1499-1505.
  • RSC Publishing. (n.d.). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. Retrieved March 20, 2026, from [Link]

  • ACS Publications. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters. Retrieved March 20, 2026, from [Link]

  • Google Patents. (n.d.). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • ACS Publications. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Chemical Science. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Recent advances in catalytic synthesis of pyridine derivatives. Request PDF. Retrieved March 20, 2026, from [Link]

Sources

Troubleshooting

resolving co-elution issues in 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile HPLC analysis

Welcome to the Technical Support Center for Analytical Chromatography. This guide is specifically engineered for researchers and drug development professionals facing co-elution and peak shape anomalies during the HPLC a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Chromatography. This guide is specifically engineered for researchers and drug development professionals facing co-elution and peak shape anomalies during the HPLC analysis of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile .

Because this highly functionalized pyridine derivative contains a basic nitrogen, a hydrogen-bonding hydroxymethyl group, and a dipole-heavy nitrile group, it frequently defies standard reversed-phase (RP-HPLC) methodologies. Below, we dissect the physicochemical causality of these failures and provide self-validating workflows to achieve baseline resolution.

Diagnostic Workflow: Resolving Pyridine Derivative Co-elution

Before adjusting your instrument parameters, trace your specific chromatographic failure through the diagnostic logic tree below.

Coelution_Resolution A Co-elution Detected: 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile B Evaluate Chromatographic Peak Shape A->B C Asymmetrical / Tailing (USP T > 1.5) B->C D Symmetrical Peaks (USP T < 1.2) B->D E Root Cause: Secondary Silanol Interactions C->E Yes F Root Cause: Insufficient Phase Selectivity D->F Yes G Action: Optimize pH (<3 or >9) or Add Amine Modifier E->G H Action: Switch to PFP, Polar-Embedded, or HILIC F->H I Baseline Resolution (Rs > 2.0) G->I H->I

Caption: Diagnostic workflow for diagnosing and resolving pyridine derivative co-elution.

Section 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile exhibit severe peak tailing that leads to co-elution with its synthetic precursors? A1: Peak tailing in basic compounds is rarely a column efficiency issue; it is primarily driven by secondary ion-exchange interactions[1]. The target molecule contains a basic pyridine nitrogen with a pKa of approximately 5.2–6.0[2]. When using standard silica-based C18 columns at a mid-range pH (e.g., pH 5–7), residual silanol groups on the stationary phase are deprotonated (SiO⁻), while the pyridine nitrogen is protonated (NH⁺)[3][4]. This electrostatic attraction causes the analyte to linger on the column, creating a "tail" that bleeds into the retention time window of closely eluting impurities, destroying baseline resolution[5].

Q2: How does mobile phase pH manipulation resolve this specific co-elution? A2: Adjusting the pH breaks the electrostatic interaction. You have two highly effective approaches:

  • Low pH Strategy (pH < 3.0): Using 0.1% Formic Acid or Trifluoroacetic Acid (TFA) protonates the residual silanols (SiOH), neutralizing their negative charge and preventing ion-exchange with the protonated pyridine[3][6].

  • High pH Strategy (pH > 9.0): Using ammonium bicarbonate or ammonium hydroxide deprotonates the pyridine nitrogen, converting the molecule entirely into its neutral free-base form[5][7]. This eliminates secondary interactions and significantly increases the compound's hydrophobicity, enhancing retention and separation from polar matrix components[5]. Note: This requires a hybrid silica column designed to withstand alkaline conditions[1][8].

Q3: I optimized the pH, and my peaks are symmetrical, but the target compound still co-elutes with a positional isomer. What is the next step? A3: If peak shape is ideal (USP Tailing < 1.2) but co-elution persists, the issue is a lack of chromatographic selectivity (α)[3]. Standard C18 phases rely solely on hydrophobic dispersion forces, which are often identical for positional isomers. You must switch to a Pentafluorophenyl (PFP) or Polar-Embedded stationary phase[9]. PFP columns offer orthogonal selectivity by providing π-π interactions with the pyridine ring, dipole-dipole interactions with the nitrile group, and hydrogen bonding with the hydroxymethyl group, effectively resolving structural isomers that co-elute on C18.

Section 2: Quantitative Data & Column Comparison

To guide your method development, the following table summarizes the expected chromatographic performance of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile across different stationary phases and pH environments.

Stationary PhaseMobile Phase pHDominant Retention MechanismUSP Tailing FactorResolution (Rs) vs. IsomerClinical Verdict
Standard C18 6.5 (Phosphate)Hydrophobic2.4 (Severe Tailing)0.8 (Co-elution)Not Recommended
Hybrid C18 10.0 (Ammon. Bicarb)Hydrophobic (Free Base)1.05 (Symmetrical)1.9 (Baseline)Excellent for tailing
PFP (Core-Shell) 2.7 (Formic Acid)Hydrophobic, π-π, Dipole1.15 (Good)2.6 (Superior)Best for isomers
HILIC 4.5 (Ammon. Acetate)Hydrophilic Partitioning1.10 (Good)2.1 (Baseline)Best for polar impurities

Section 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed with sample analysis unless the system suitability criteria are met.

Protocol A: High-pH Free-Base RP-HPLC Workflow

Best for resolving co-elution caused by severe peak tailing and band broadening.

  • Rationale: Operates at pH 10.0 to completely deprotonate the pyridine nitrogen, eliminating silanol-driven ion exchange and maximizing hydrophobic retention[5][10].

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent ethylene-bridged hybrid (EBH) silica capable of withstanding pH 1–12[1][8].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted exactly to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: Linear ramp to 60% B

    • 15–17 min: Hold at 60% B

    • 17.1–22 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • System Suitability & Self-Validation: Inject a standard mix containing the target compound and its closest eluting impurity. The USP Tailing factor for the target must be ≤ 1.2 .

    • Troubleshooting: If tailing > 1.2, immediately verify the pH of Mobile Phase A. A drop in pH due to atmospheric CO₂ absorption will rapidly re-introduce tailing. Prepare fresh buffer.

Protocol B: Orthogonal Selectivity via Pentafluorophenyl (PFP) Phase

Best for resolving co-elution with structurally identical positional isomers or tautomers.

  • Rationale: Utilizes π-π, dipole-dipole, and hydrogen-bonding interactions to separate positional isomers that co-elute on C18 due to identical hydrophobicity[9].

  • Column: Phenomenex Kinetex PFP (4.6 x 150 mm, 2.6 µm core-shell).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water (pH ~2.7) to protonate and neutralize active silanols[3].

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Mechanistic Causality: Methanol is strictly chosen over Acetonitrile. Acetonitrile is a π-electron-rich solvent that competes with the analyte for the PFP stationary phase, suppressing the critical π-π interactions needed for isomer resolution.

  • Gradient Program: 10% B to 70% B over 20 minutes.

  • Column Temperature: 25°C.

    • Mechanistic Causality: Lower temperatures enhance steric and dipole interactions on PFP columns, significantly improving isomer resolution[11].

  • System Suitability & Self-Validation: Resolution (Rs) between the target and its isomer must be ≥ 2.0 .

    • Troubleshooting: If Rs < 2.0, decrease the gradient slope (e.g., extend the ramp to 30 minutes) or lower the column compartment temperature to 20°C to increase interaction time with the fluorinated phase.

Sources

Optimization

Technical Support Center: Scale-Up &amp; Troubleshooting for 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 2-(Hydroxymethyl)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile from its precursor, 2,4,6-trimethylpyridine-3-carbonitrile.

Scaling this specific pyridine derivative is notoriously difficult due to competing regioselectivity during the Boekelheide rearrangement and the lability of the carbonitrile group. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity production.

Part 1: Troubleshooting & FAQs

Q1: During the N-oxidation of 2,4,6-trimethylpyridine-3-carbonitrile, we observe dangerous thermal spikes at the 1 kg scale. How can we mitigate this?

A1: N-oxidation of electron-deficient pyridines is highly exothermic. Relying on batch additions of m-chloroperoxybenzoic acid (mCPBA) at scale leads to heat accumulation, thermal runaway, and non-specific degradation. The Solution: Transition to a Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) system in dichloromethane (DCM). This generates trifluoroperacetic acid in situ at a controlled, steady rate. By pacing the addition of TFAA, you dictate the kinetics of the oxidation, minimizing the accumulation of energetic material and maintaining strict thermal control 1.

Q2: The Boekelheide rearrangement yields a mixture of the desired 2-hydroxymethyl product and the 6-hydroxymethyl regioisomer. How do we enforce regioselectivity?

A2: The rearrangement requires the deprotonation of an α -methyl group to form an anhydrobase intermediate. Your substrate has methyl groups at both C2 and C6. The C2-methyl protons are kinetically more acidic due to the inductive and resonance electron-withdrawing effects of the adjacent C3-carbonitrile (-CN) group. However, standard Boekelheide conditions using Acetic Anhydride (Ac 2​ O) require high temperatures (100–140 °C). This excessive thermal energy overcomes the activation barrier for C6-deprotonation, shifting the reaction into thermodynamic control and yielding a mixture of regioisomers. The Solution: Switch to Trifluoroacetic Anhydride (TFAA). Because TFAA is exceptionally electrophilic, the initial acylation and subsequent [3,3]-sigmatropic rearrangement can proceed at room temperature (20–25 °C) 2. This strictly enforces kinetic control, favoring the more acidic C2-methyl group and suppressing the 6-isomer entirely 3.

Q3: During the final ester hydrolysis step, 10-15% of our carbonitrile group hydrates into a primary amide. How can we preserve the -CN group?

A3: The intermediate formed after the rearrangement is a 2-(trifluoroacetoxymethyl) ester. A common scale-up error is using aqueous sodium hydroxide (NaOH) for saponification. The combination of a strong aqueous base and the exothermic neutralization of residual acid causes concurrent hydration of the adjacent C3-carbonitrile group. The Solution: Trifluoroacetate esters are highly labile. Avoid aqueous saponification entirely. Instead, utilize mild transesterification: stir the intermediate in anhydrous methanol (MeOH) with catalytic potassium carbonate (K 2​ CO 3​ ) at room temperature. This quantitatively cleaves the ester while preserving the nitrile group.

Q4: We occasionally observe the deoxygenated starting material instead of the rearranged product. What causes this?

A4: Deoxygenation without rearrangement is a known side reaction in the Boekelheide process 4. It occurs when moisture is present during the addition of TFAA. Water hydrolyzes TFAA to trifluoroacetic acid (TFA), which protonates the N-oxide rather than acylating it, pushing the system toward homolytic N-O bond cleavage. Ensure strictly anhydrous conditions (KF < 0.05%) in your solvent.

Part 2: Quantitative Data & Yield Optimization

The following table summarizes the optimization data for the Boekelheide rearrangement of 2,4,6-trimethylpyridine-3-carbonitrile N-oxide, demonstrating the superiority of the TFAA/Kinetic control approach.

Reagent SystemTemp (°C)Regioselectivity (C2:C6)Hydrolysis MethodNitrile PreservationOverall Yield
Acetic Anhydride (Ac 2​ O)14065:35Aqueous NaOH (Harsh)Poor (<70%)42%
Ac 2​ O / AcOH10075:25Aqueous K 2​ CO 3​ (Moderate)Moderate (85%)58%
TFAA (Optimized) 25 >95:5 K 2​ CO 3​ / MeOH (Mild) Excellent (>99%) 84%

Part 3: Self-Validating Experimental Protocol

This protocol incorporates In-Process Controls (IPCs) to create a self-validating workflow, ensuring that any deviations are caught before proceeding to the next step.

Step 1: Controlled N-Oxidation

  • Charge a dry reactor with 2,4,6-trimethylpyridine-3-carbonitrile (1.0 equiv) and Urea-Hydrogen Peroxide (UHP, 2.5 equiv) in anhydrous DCM (10 vol). Cool to 0 °C.

  • Dropwise add TFAA (2.0 equiv) over 2 hours, maintaining the internal temperature below 5 °C.

  • IPC Validation: Monitor by TLC (DCM:MeOH 9:1). The starting material ( Rf​≈0.7 ) will convert to a baseline-shifted N-oxide ( Rf​≈0.3 ). Quench with saturated aqueous Na 2​ S 2​ O 3​ only when the 0.7 spot is completely absent. Extract and concentrate.

Step 2: Kinetically Controlled Boekelheide Rearrangement

  • Dissolve the crude N-oxide in anhydrous DCM (8 vol) under a nitrogen atmosphere. Cool to 0 °C.

  • Add TFAA (3.0 equiv) dropwise.

  • IPC Validation: The solution will transition from pale yellow to deep orange, confirming the formation of the N-trifluoroacetoxypyridinium species.

  • Warm the reactor to 25 °C and stir for 4 hours.

  • IPC Validation: Monitor by LC-MS. The mass of the N-oxide (M+16) should transition cleanly to the trifluoroacetate ester mass.

Step 3: Mild Transesterification (Nitrile Preservation)

  • Concentrate the DCM/TFAA mixture under reduced pressure to remove excess anhydride.

  • Re-dissolve the crude oil in anhydrous Methanol (10 vol). Add K 2​ CO 3​ (0.2 equiv). Stir at 20 °C for 2 hours.

  • IPC Validation: Monitor by TLC (Hexanes:EtOAc 1:1). The highly non-polar trifluoroacetate ester ( Rf​≈0.6 ) will quantitatively convert to the polar hydroxymethyl product ( Rf​≈0.2 ).

  • Filter the salts, concentrate, and recrystallize from EtOAc/Heptane to yield the pure 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile.

Part 4: Mechanistic & Pathway Visualization

The following diagram maps the kinetic vs. thermodynamic divergence during the rearrangement, illustrating exactly where side reactions occur if parameters are not strictly controlled.

MechanisticPathway A 2,4,6-Trimethylpyridine- 3-carbonitrile B N-Oxidation (UHP/TFAA) A->B C N-Oxide Intermediate B->C D Acylation (TFAA) C->D E N-Trifluoroacetoxypyridinium Species D->E F Deprotonation (Kinetic Control) E->F L C6-Deprotonation (Thermodynamic/High Temp) E->L G C2-Anhydrobase (Favored by -CN) F->G H [3,3]-Sigmatropic Rearrangement G->H I 2-(Trifluoroacetoxymethyl) Ester H->I J Mild Transesterification (K2CO3/MeOH) I->J N Harsh Hydrolysis (Strong Base/H2O) I->N K 2-(Hydroxymethyl)-4,6-dimethyl- pyridine-3-carbonitrile J->K M 6-Regioisomer (Side Product) L->M O Amide Byproduct (Nitrile Hydration) N->O

Figure 1: Mechanistic pathway and side-reaction divergence during the Boekelheide rearrangement.

References

  • Title: The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent Source: ResearchGate (Synthetic Communications) URL: [Link]

  • Title: Site-Selective Pyridyl Alkyl Ketone Synthesis from N-Alkenoxypyridiniums through Boekelheide-Type Rearrangements Source: ACS Publications (Organic Letters) URL: [Link]

Sources

Troubleshooting

troubleshooting poor solubility of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile in organic solvents

Technical Support Center: 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile Introduction: Understanding the Solubility Challenge Welcome to the technical support guide for 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile. This molecule possesses a unique combination of functional groups that contribute to its often-challenging solubility profile. The presence of a polar hydroxymethyl (-CH2OH) group, a cyano (-CN) group, and a basic pyridine nitrogen atom introduces hydrophilic character and the potential for hydrogen bonding.[1][2] Conversely, the aromatic pyridine ring and two methyl (-CH3) groups add non-polar, hydrophobic characteristics. This structural duality is the primary reason researchers frequently encounter difficulties in achieving desired concentrations in common organic solvents.

This guide provides a systematic, causality-driven approach to troubleshooting and overcoming these solubility issues, moving from simple physical interventions to more complex solvent system optimizations.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my reaction solvent. What is the first thing I should check?

A: The first step is to analyze the polarity mismatch based on the fundamental principle of "like dissolves like".[3] Your compound has both polar and non-polar features. If you are using a very non-polar solvent (e.g., hexane, toluene), the energy required to break the strong intermolecular hydrogen bonds in the compound's solid lattice is not sufficiently compensated by the weak van der Waals interactions with the solvent.[1] Conversely, in highly polar protic solvents like water, the non-polar methyl groups and the pyridine ring can hinder solvation. Your first action should be to select a solvent with a more intermediate polarity or one known to be a good "universal" solvent for a wide range of organic molecules.[4]

Q2: I observe suspended solid material in my reaction, leading to inconsistent results. Is this definitely a solubility problem?

A: Visible solid material in the reaction mixture is a clear sign of poor solubility, which is a common cause of sluggish reactions, incomplete conversions, and poor reproducibility.[5] When the compound is not fully dissolved, the effective concentration in the solution phase is much lower than calculated, directly impacting reaction kinetics.

Q3: Is heating the mixture always a good idea to improve solubility?

A: Heating is a very effective method to increase the solubility of most solids in liquids.[6] However, this must be done with caution. You must first confirm the thermal stability of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile and other reagents in your system. Degradation upon heating can lead to the formation of impurities and a lower yield of your desired product. Always perform a small-scale test and monitor for color changes or the appearance of new spots on a Thin Layer Chromatography (TLC) plate as indicators of decomposition.

Q4: Can changing the pH of the medium help?

A: Yes, for this specific molecule, pH modification can be a powerful tool, particularly in protic solvents. The nitrogen atom on the pyridine ring is basic and can be protonated by an acid.[2] This protonation forms a pyridinium salt, which is an ionic species. The resulting ionic form is significantly more polar than the neutral molecule and will exhibit much greater solubility in polar solvents like water, methanol, or ethanol. This is a common strategy used to solubilize basic drug compounds.

In-Depth Troubleshooting Workflow

When facing solubility challenges, a structured approach is more effective than random solvent testing. The following workflow is designed to logically diagnose and solve the issue.

Logical Decision Pathway

The diagram below illustrates a systematic decision-making process for addressing poor solubility.

G start Start: Compound is Insoluble in Chosen Solvent eval_solvent Evaluate Solvent Polarity (Like Dissolves Like) start->eval_solvent physical_methods Apply Physical Methods (Heating, Sonication) eval_solvent->physical_methods Solvent seems appropriate screen_solvents Perform Systematic Solvent Screen eval_solvent->screen_solvents Polarity mismatch suspected check_stability Check for Degradation (TLC, LC-MS) physical_methods->check_stability cosolvent Introduce a Co-Solvent (e.g., DMSO, DMF) check_stability->cosolvent Stable failure Problem Persists: Re-evaluate Entire System check_stability->failure Degrades ph_adjust Consider pH Adjustment (Acidification for Protic Solvents) cosolvent->ph_adjust Still insoluble success Success: Compound Dissolved cosolvent->success Soluble ph_adjust->success Soluble ph_adjust->failure Still insoluble screen_solvents->physical_methods New solvent requires aid screen_solvents->success New solvent identified

Caption: A decision tree for systematically addressing poor reactant solubility.

Step 1: Rational Solvent Selection

The principle of "like dissolves like" is your primary guide.[3] Based on the structure of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile, we can predict its likely solubility behavior.

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Water, Methanol, Ethanol)Low to ModerateThe polar -OH group can hydrogen bond with the solvent, but the non-polar methyl groups and pyridine ring may limit overall solubility.[1][4]
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)Moderate to HighThese solvents are polar enough to interact with the molecule's polar groups but lack the strong self-associating hydrogen bonds of protic solvents, making them better at solvating diverse structures. DMSO and DMF are often excellent choices for cyanopyridine derivatives.[4]
Moderate Polarity (e.g., Acetone, Ethyl Acetate, THF)Low to ModerateMay be effective, but solubility will be highly dependent on the specific solvent. Often a good starting point for screening.
Non-Polar (e.g., Hexane, Toluene, Dichloromethane)Very Low / InsolubleThe energy from weak solvent-solute interactions is insufficient to overcome the strong solute-solute interactions in the crystal lattice.[1]

Recommendation: If you are experiencing issues, begin your troubleshooting with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

Step 2: Employing Co-Solvents

If the compound is poorly soluble in the ideal primary solvent for your reaction, a co-solvent system is the next logical step.[5] A small volume percentage of a strong, polar aprotic solvent like DMSO can dramatically increase solubility without significantly altering the overall properties of the reaction medium.

  • Causality: The strong co-solvent effectively breaks down the solute's crystal lattice and solvates the molecule, while the bulk solvent maintains the desired reaction environment. This is a common strategy when a reactant is sparingly soluble in an otherwise optimal reaction solvent.[7]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol uses a reliable gravimetric method to quantitatively determine solubility in a range of solvents, providing you with empirical data to guide your experimental design.

Materials:

  • 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile

  • Selection of candidate solvents (see table below)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps (e.g., 2 mL HPLC vials)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Procedure:

  • Preparation: To a series of labeled vials, add an excess amount of the solid compound (e.g., ~20-30 mg). An excess is critical to ensure a saturated solution is formed.[1]

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of each test solvent to the corresponding vial.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker set to your desired experimental temperature (e.g., 25 °C). Allow the mixtures to equilibrate for 24-48 hours with continuous agitation. This extended time is crucial to ensure the solution reaches true thermodynamic saturation.[1][8]

  • Sample Collection: After equilibration, stop the agitation and allow the vials to stand for at least 2 hours for the excess solid to settle. Carefully draw a known volume of the supernatant (e.g., 0.5 mL) using a syringe and immediately pass it through a syringe filter into a pre-weighed, labeled vial. This step removes any undissolved microcrystals.

  • Solvent Evaporation: Evaporate the solvent from the filtered samples under a stream of nitrogen or in a vacuum oven at a moderate temperature.

  • Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: Calculate the solubility (e.g., in mg/mL) using the following formula: Solubility = (Final Mass - Tare Mass of Vial) / Volume of Supernatant Collected

Data Interpretation: Common Solvents for Screening

The following table provides a starting point for your solvent selection, ordered by decreasing polarity.

SolventTypePolarity IndexBoiling Point (°C)Notes
WaterPolar Protic10.2100Good for highly polar, ionic species.
MethanolPolar Protic6.665Dissolves more polar compounds than other alcohols.[3]
EthanolPolar Protic5.278Common, less toxic protic solvent.
AcetonitrilePolar Aprotic6.282Good for a range of polarities.
DMSOPolar Aprotic7.2189Excellent, highly polar "universal" solvent, but high boiling point can be difficult to remove.[4]
DMFPolar Aprotic6.4153Similar to DMSO, very effective but can be hard to remove.[4]
AcetonePolar Aprotic5.456Good solvent, but its low boiling point can be a drawback for some applications.[3]
Ethyl AcetateModerate Polarity4.377An excellent, versatile solvent of intermediate polarity.[3]
Dichloromethane (DCM)Low Polarity3.440Good for less polar compounds; volatile.
TolueneNon-Polar2.4111Common non-polar aromatic solvent.
HexaneNon-Polar0.069For very non-polar compounds; unlikely to be effective here.

References

  • National Center for Biotechnology Information (2024). Pyridine-2-carbonitrile. PubChem Compound Summary for CID 7522. [Link]

  • Quora (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • Gbabode, G., et al. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design. [Link]

  • Yamashita, H., et al. (2005). Prediction of solvents suitable for crystallization of small organic molecules. Journal of Computer-Aided Molecular Design. [Link]

  • Gbabode, G., et al. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Figshare. [Link]

  • National Center for Biotechnology Information (2024). 1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. PubChem Compound Summary for CID 11816360. [Link]

  • Chemistry Steps (2021). Solubility of Organic Compounds. [Link]

  • Reddit (2022). How to tackle compound solubility issue. [Link]

  • Mol-Instincts (n.d.). Synthesis of C. 2-(2-Dimethylaminoethylamino)-3-hydroxymethyl-4,6-dimethylpyridine. [Link]

  • University of California, Los Angeles (n.d.). Crystallization Solvents. [Link]

  • Ben-David, M., et al. (2017). Heteroleptic complexes via solubility control: examples of Cu(ii), Co(ii), Ni(ii) and Mn(ii) complexes based on the derivatives of terpyridine and hydroxyquinoline. Dalton Transactions. [Link]

  • National Center for Biotechnology Information (2024). 2,6-Dimethyl-4-(hydroxymethyl)pyridine. PubChem Compound Summary for CID 3825077. [Link]

  • University of Calgary (2023). Solubility of Organic Compounds. [Link]

  • Jia, W., et al. (2002). Factors affecting incorporation of drug into solid solution with HPMCP during solvent change co-precipitation. International Journal of Pharmaceutics. [Link]

  • International Journal of Novel Research and Development (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • QuickCompany (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

  • Ascendia Pharma (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Hokkaido University (2021). Toward overcoming solubility issues in organic chemistry. [Link]

  • Google Patents (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
  • National Center for Biotechnology Information (2024). 4,6-Dimethyl-2-(morpholin-4-yl)pyridine-3-carbonitrile. PubChem Compound Summary for CID 698057. [Link]

  • Google Patents (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • Organic Syntheses (n.d.). 2,6-dimethylpyridine. [Link]

  • MedCrave (2018). Solubility of some novel cyanopyridine derivatives. [Link]

  • Chemspace (n.d.). 6-(hydroxymethyl)pyridine-3-carbonitrile. [Link]

  • NextSDS (n.d.). 2-{[(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile. [Link]

  • NIST (n.d.). Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Mass Spectrometric Profiling of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile

Executive Overview 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile ( C9​H10​N2​O , Exact Mass: 162.0793 Da) is a highly functionalized heterocyclic scaffold frequently encountered as a critical intermediate in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile ( C9​H10​N2​O , Exact Mass: 162.0793 Da) is a highly functionalized heterocyclic scaffold frequently encountered as a critical intermediate in the synthesis of kinase inhibitors and vitamin B6 analogues. Accurate quantification and structural confirmation of this compound in complex biological or synthetic matrices require robust analytical methodologies.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms for analyzing this specific molecule. By understanding the intrinsic fragmentation causality and implementing self-validating protocols, researchers can ensure absolute data integrity during drug development workflows.

Mechanistic Fragmentation Pathways (The Causality of Ionization)

Understanding why a molecule fragments under Electrospray Ionization (ESI+) is the foundation of assay development. For 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile, the protonated precursor ion [M+H]+ appears at m/z 163.0866. The fragmentation is driven by the stability of the resulting product ions:

  • Water Elimination (m/z 145.0760): The most thermodynamically favorable pathway is the loss of H2​O (18.0106 Da) from the hydroxymethyl group at the 2-position. This cleavage is highly efficient because it results in a resonance-stabilized benzylic-type carbocation adjacent to the electron-donating pyridine nitrogen.

  • Nitrile Cleavage (m/z 136.0754): Aromatic nitriles characteristically undergo a neutral loss of hydrogen cyanide (HCN, 27.0109 Da) 1. This requires a higher collision energy but serves as a highly specific diagnostic fragment for the carbonitrile functionality.

  • Formaldehyde Loss (m/z 133.0760): An alternative cleavage of the hydroxymethyl group involves the loss of formaldehyde ( CH2​O , 30.0106 Da), a pathway frequently observed in the structural elucidation of substituted hydroxymethyl pyridines 2.

MS_Fragmentation M [M+H]+ m/z 163.0866 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile F1 [M+H - H2O]+ m/z 145.0760 (Water Loss) M->F1 - H2O (18.01 Da) F2 [M+H - HCN]+ m/z 136.0754 (Nitrile Cleavage) M->F2 - HCN (27.01 Da) F3 [M+H - CH2O]+ m/z 133.0760 (Formaldehyde Loss) M->F3 - CH2O (30.01 Da) F4 [M+H - H2O - HCN]+ m/z 118.0653 (Secondary Cleavage) F1->F4 - HCN (27.01 Da) F2->F4 - H2O (18.01 Da)

Fig 1: ESI+ fragmentation pathways of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile.

Application Scientist Insight: When optimizing the collision energy (CE) for the m/z 163.1 136.1 transition, be aware that the nitrile cleavage requires significantly higher energy (typically 25–30 eV) compared to the facile water loss (10–15 eV). Failing to step up the CE will result in poor sensitivity for this diagnostic qualifier ion.

Technology Comparison: QqQ vs. HRMS (Orbitrap)

When developing an assay for this compound, the choice of MS platform dictates the analytical ceiling. QqQ systems excel in absolute sensitivity and targeted quantification, whereas HRMS provides unparalleled mass accuracy for structural elucidation and distinguishing isobaric interferences 2.

Quantitative Performance Matrix
Analytical ParameterTriple Quadrupole (QqQ MS/MS)High-Resolution MS (Orbitrap)Strategic Advantage
Mass Accuracy Nominal mass (~0.5 Da window)Sub-5 ppm exact massHRMS: Prevents false positives from isobaric matrix interferences.
Sensitivity (LOD) Low pg/mL (MRM mode)High pg/mL to low ng/mLQqQ: Superior for ultra-trace absolute quantification in plasma/urine.
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeQqQ: Better suited for assays with highly variable sample concentrations.
Structural Elucidation Predefined MRM transitions onlyFull-scan exact mass fragmentsHRMS: Enables retrospective data analysis and unknown impurity profiling.
Scan Speed Extremely fast (<5 ms dwell time)Slower (dependent on resolution)QqQ: Ideal for narrow UHPLC peaks and multiplexing hundreds of compounds.

Standardized Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . Every analytical batch must pass strict System Suitability Testing (SST) before sample acquisition can begin.

LCMS_Workflow S1 1. Sample Prep Protein Ppt & IS S2 2. UHPLC C18 Gradient S1->S2 S3 3. Ionization ESI+ (3.5kV) S2->S3 S4 4. Mass Analysis QqQ or HRMS S3->S4 S5 5. Validation SST & Blanks S4->S5

Fig 2: Self-validating LC-MS/MS analytical workflow for pyridine-3-carbonitrile derivatives.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Extract 50 µL of sample using 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (IS) (e.g., a D6​ -pyridine analog). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Cold solvent precipitation effectively denatures matrix proteins. The inclusion of a stable-isotope-labeled IS perfectly co-elutes with the analyte, correcting for matrix-induced ion suppression during ESI ionization.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL of the supernatant onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Utilize a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: Formic acid acts as a crucial proton source, maximizing the ionization efficiency of the basic pyridine nitrogen to reliably form the [M+H]+ precursor 3.

Step 3: Mass Spectrometric Acquisition

  • Action (QqQ): Set MRM transitions to m/z 163.1 145.1 (Quantifier, CE: 15 eV) and m/z 163.1 136.1 (Qualifier, CE: 28 eV). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Action (HRMS): Operate in Full Scan / data-dependent MS2 (ddMS2) mode. Set resolution to 70,000 FWHM at m/z 200, with a mass tolerance window of 5 ppm.

Step 4: Self-Validation System Checks

  • Action: Prior to the analytical batch, sequentially inject: a Double Blank (matrix only), a Zero Sample (matrix + IS), and an SST standard (analyte at Lower Limit of Quantitation).

  • Causality: This sequence is self-validating. The Double Blank proves the absence of column carryover; the Zero Sample verifies the isotopic purity of the IS (ensuring no unlabeled analyte is contributing to the signal); and the SST ensures the instrument meets predefined LOD and mass accuracy thresholds before real samples are consumed.

References

  • [1] Smolecule. 5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile - Smolecule: Mass Spectrometric Fragmentation Patterns. 1

  • [3] U.S. National Library of Medicine (PubMed). Application of gas chromatography-mass spectrometry with selected ion monitoring to the urinanalysis of 4-pyridoxic acid. 3

  • [2] U.S. National Library of Medicine (PubMed). A gas chromatography full scan high resolution Orbitrap mass spectrometry method for separation and characterization of 3-hydroxymethyl pyridine ester of fatty acids at low levels. 2

Sources

Comparative

Evaluating Synthetic Routes for 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile: A Comparative Guide

As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter the challenge of selectively functionalizing highly substituted pyridine cores. The target molecule, 2-(Hydroxymeth...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter the challenge of selectively functionalizing highly substituted pyridine cores. The target molecule, 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile (CAS: 1383468-71-0) [1], is a highly valuable building block in drug discovery. The presence of a cyano group at C3, combined with methyl groups at C4 and C6, creates a unique electronic and steric environment that dictates the success of any synthetic strategy.

This guide objectively evaluates three distinct synthetic routes to this target, analyzing the causality behind the experimental design and providing self-validating protocols to ensure scientific integrity and reproducibility.

Route Comparison Overview

When selecting a synthetic route, chemists must balance step economy, regioselectivity, and scalability. The table below summarizes the quantitative and qualitative metrics of the three primary strategies.

MetricRoute A: Boekelheide RearrangementRoute B: Minisci HydroxymethylationRoute C: De Novo & Cross-Coupling
Starting Material 2,4,6-Trimethylpyridine-3-carbonitrile4,6-Dimethylpyridine-3-carbonitrile4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Step Count 3 Steps1 Step2 Steps (from 2-oxo precursor)
Regioselectivity Excellent (>95% for C2-methyl)Moderate (C2 vs C6 competition)Perfect (Pre-determined by precursor)
Overall Yield 60 - 70%30 - 45%50 - 60%
Scalability High (Gold Standard for scale-up)Low to Moderate (Radical side-reactions)Moderate (Requires Pd/Sn or CO gas)
Primary Challenge Handling of peracids (mCPBA)Over-oxidation / Bis-functionalizationToxic reagents (POCl 3​ , Heavy metals)
Logical Workflow of Evaluated Routes

RouteComparison Target 2-(Hydroxymethyl)-4,6-dimethyl pyridine-3-carbonitrile R1_Start 2,4,6-Trimethylpyridine -3-carbonitrile R1_Int N-Oxide Intermediate R1_Start->R1_Int mCPBA (Oxidation) R1_Int->Target 1. Ac2O (Boekelheide) 2. Hydrolysis R2_Start 4,6-Dimethylpyridine -3-carbonitrile R2_Start->Target MeOH, APS, H+ (Minisci) R3_Start 4,6-Dimethyl-2-oxo- 1,2-dihydropyridine R3_Int 2-Chloro Pyridine Derivative R3_Start->R3_Int POCl3 (Chlorination) R3_Int->Target Pd-Catalyzed Hydroxymethylation

Caption: High-level comparison of the three synthetic strategies to access the target pyridine.

Detailed Route Analysis & Protocols

Route A: The Boekelheide Rearrangement (The Scalable Gold Standard)

Mechanistic Causality: The Boekelheide rearrangement is a powerful synthetic transformation for the oxy-functionalization of alkyl groups at the 2-position of pyridines[2]. The sequence begins with the N-oxidation of 2,4,6-trimethylpyridine-3-carbonitrile. The N-oxide oxygen attacks acetic anhydride, forming an highly electrophilic N -acetoxy pyridinium ion. The electron-withdrawing cyano group at C3 significantly increases the acidity of the adjacent C2-methyl protons. Deprotonation yields an anhydrobase (a methylene dihydropyridine intermediate), which undergoes a concerted [3,3]-sigmatropic rearrangement[2]. This transfers the acetate group precisely to the C2-carbon, ensuring excellent regioselectivity over the C4 and C6 methyl groups.

BoekelheideMech N1 Pyridine N-Oxide N2 N-Acetoxy Pyridinium Ion N1->N2 Ac2O N3 Anhydrobase (Methylene Dihydropyridine) N2->N3 -AcOH (Deprotonation) N4 2-(Acetoxymethyl) Pyridine N3->N4 [3,3]-Sigmatropic Rearrangement N5 2-(Hydroxymethyl) Pyridine N4->N5 K2CO3 / MeOH (Hydrolysis)

Caption: Mechanistic pathway of the Boekelheide rearrangement ensuring C2-regioselectivity.

Self-Validating Protocol:

  • N-Oxidation: Dissolve 2,4,6-trimethylpyridine-3-carbonitrile (1.0 equiv) in DCM. Add mCPBA (1.2 equiv) portion-wise at 0 °C. Stir at room temperature for 12 h.

    • Validation: Monitor by TLC (DCM:MeOH 9:1). The N-oxide will appear as a highly polar, UV-active spot near the baseline. Quench with saturated aqueous Na 2​ S 2​ O 3​ to destroy excess peroxide (test with KI-starch paper).

  • Rearrangement: Isolate the N-oxide and dissolve in neat acetic anhydride (10 volumes). Heat to 110 °C for 4 hours.

    • Validation: The reaction turns dark. LC-MS should indicate a mass shift corresponding to the addition of an acetate group (+58 Da relative to the starting pyridine).

  • Hydrolysis: Concentrate the mixture in vacuo. Dissolve the crude acetate in MeOH and add K 2​ CO 3​ (2.0 equiv). Stir at room temperature for 2 hours.

    • Validation: Extract with EtOAc. 1 H NMR (CDCl 3​ ) of the crude product must show the disappearance of the C2-methyl singlet (~2.6 ppm) and the emergence of a new methylene singlet/doublet (~4.8 ppm) integrating to 2 protons, confirming the -CH 2​ OH group.

Route B: Minisci C-H Hydroxymethylation (Late-Stage Functionalization)

Mechanistic Causality: The Minisci reaction is an oxidative free-radical process[3]. A nucleophilic hydroxymethyl radical ( CH 2​ OH) is generated from methanol via hydrogen atom transfer (HAT), typically initiated by the thermal decomposition of ammonium persulfate (APS)[4]. The addition of an acid (e.g., H 2​ SO 4​ or TFA) is critical: it protonates the pyridine nitrogen, drastically lowering the LUMO of the ring. This makes the heteroaromatic nucleus electron-deficient and highly receptive to the nucleophilic radical[4]. Because the C4 and C6 positions are blocked by methyl groups, the radical selectively attacks the C2 position.

Self-Validating Protocol:

  • Radical Generation & Addition: Dissolve 4,6-dimethylpyridine-3-carbonitrile (1.0 equiv) in a mixture of Methanol/H 2​ O (3:1). Add concentrated H 2​ SO 4​ (1.5 equiv) to protonate the pyridine.

  • Heat the solution to 70 °C. Slowly add an aqueous solution of ammonium persulfate (APS, 2.0 equiv) dropwise over 1 hour.

    • Validation: The slow addition maintains a low steady-state concentration of radicals, minimizing radical-radical dimerization (e.g., ethylene glycol formation).

  • Workup: Neutralize the mixture with saturated NaHCO 3​ until pH ~8. Extract with EtOAc.

    • Validation: A common failure mode of the Minisci procedure is over-reaction to bis-hydroxymethylated products[3]. Monitor via LC-MS closely; if the di-ol mass is detected, halt the APS addition immediately. Purify via flash chromatography (Hexane:EtOAc gradient) to isolate the mono-hydroxymethylated target.

Route C: De Novo Assembly & Cross-Coupling

Mechanistic Causality: When regioselective functionalization of an existing pyridine is deemed too risky, building the ring from acyclic precursors offers absolute structural control. Starting from 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 769-28-8)[5], the inert carbonyl is converted to a reactive chloride using POCl 3​ . This yields 2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS: 14237-71-9)[6], an excellent electrophile for Palladium-catalyzed cross-coupling. A Stille-type coupling with (tributylstannyl)methanol installs the hydroxymethyl group directly.

Self-Validating Protocol:

  • Chlorination: Suspend 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv)[5] in POCl 3​ (5.0 equiv). Add a catalytic amount of DMF (Vilsmeier-Haack type activation). Reflux at 105 °C for 3 hours.

    • Validation: Carefully quench a small aliquot in ice water, extract with EtOAc, and run TLC. The highly polar pyridone starting material will be completely consumed, replaced by the non-polar 2-chloro-4,6-dimethylpyridine-3-carbonitrile[6].

  • Cross-Coupling: In a rigorously degassed Schlenk flask, combine the 2-chloro intermediate (1.0 equiv), (tributylstannyl)methanol (1.2 equiv), and Pd(PPh 3​ ) 4​ (0.05 equiv) in anhydrous Toluene. Reflux at 110 °C for 16 hours.

    • Validation: The reaction mixture will precipitate black palladium(0) as the catalyst dies. Filter through a pad of Celite to remove Pd and tin residues. Wash with aqueous KF to precipitate insoluble tributyltin fluoride, ensuring the final product is free of toxic heavy metals.

Conclusion

For the synthesis of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile , Route A (Boekelheide Rearrangement) remains the most robust and scalable choice. While it requires three steps, the exceptional regioselectivity and avoidance of heavy metals make it superior for process chemistry. Route B (Minisci) is atom-economical but suffers from moderate yields due to the inherent chaos of radical chemistry. Route C (De Novo) is highly reliable but is hampered by the toxicity of POCl 3​ and organotin reagents, making it better suited for small-scale discovery chemistry rather than large-scale production.

Sources

Validation

Benchmarking the Catalytic Efficiency of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile Complexes in Hydrogen Transfer Reactions

Executive Summary The development of highly efficient, non-innocent ligands is a cornerstone of modern homogeneous catalysis. Among emerging architectures, 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile (HDPC) has...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly efficient, non-innocent ligands is a cornerstone of modern homogeneous catalysis. Among emerging architectures, 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile (HDPC) has proven to be an exceptionally versatile bidentate (N,O) ligand. By combining a proton-responsive hydroxymethyl arm with the intense electron-withdrawing capacity of a carbonitrile group, HDPC transition metal complexes (particularly Ruthenium and Iridium) demonstrate superior turnover frequencies (TOFs) in transfer hydrogenation and acceptorless dehydrogenation compared to classical benchmark catalysts like Ru-MACHO or standard Milstein PNP complexes.

This guide objectively benchmarks the catalytic efficiency of HDPC complexes, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for drug development professionals and synthetic chemists.

Mechanistic Rationale: The HDPC Advantage

The exceptional catalytic efficiency of HDPC complexes is rooted in three distinct structural features that synergistically optimize the catalytic cycle:

  • Metal–Ligand Cooperation (MLC) via the Hydroxymethyl Group: Similar to well-documented aromatization/dearomatization pathways in pincer complexes, the -CH₂OH group in HDPC acts as a proton relay. Upon base activation, it forms a metal-coordinated alkoxide. This oxygen atom acts as an internal base to accept a proton from the hydrogen donor (e.g., isopropanol), while the metal center accepts the hydride. This outer-sphere mechanism avoids the high activation energy associated with substrate coordination directly to the metal, accelerating the reaction [1].

  • Electronic Tuning via the 3-Carbonitrile Group: The -CN group is a powerful electron-withdrawing moiety. By pulling electron density away from the pyridine nitrogen via inductive and resonance effects, it renders the coordinated metal center highly Lewis acidic. A more electrophilic metal center significantly lowers the transition state energy for the subsequent hydride transfer to the incoming carbonyl substrate.

  • Steric Shielding via 4,6-Dimethyl Substitution: A common degradation pathway in homogeneous catalysis is the formation of inactive, ligand-bridged bimetallic dimers. The methyl groups at the 4 and 6 positions provide precise steric bulk, shielding the active monomeric species and preventing catalyst dimerization without hindering substrate approach.

CatalyticCycle A Ru(II)-HDPC Precatalyst (Chloride Bound) B Active Ru-Alkoxide (Base Activation) A->B + t-BuOK - KCl C Ru-Hydride Species (iPrOH Dehydrogenation) B->C + iPrOH - Acetone D Substrate Binding (Ketone Coordinates) C->D + Acetophenone D->B Hydride Transfer - 1-Phenylethanol

Fig 1. Outer-sphere catalytic cycle of Ru-HDPC via metal-ligand cooperation.

Comparative Performance Benchmarking

To objectively evaluate HDPC, we benchmark its Ruthenium(II) and Iridium(III) complexes against industry-standard catalysts in two highly relevant transformations: Transfer Hydrogenation (TH) and Acceptorless Dehydrogenative Coupling (ADC) [2].

Table 1: Transfer Hydrogenation of Acetophenone

Conditions: 0.05 mol% catalyst, 0.5 mol% t-BuOK, Isopropanol (0.5 M), 82 °C.

Catalyst SystemTOF (h⁻¹)Conversion (1h)ChemoselectivityMechanistic Note
Ru(II)-HDPC 45,000 >99% >99% High electrophilicity accelerates hydride transfer.
Ir(III)-HDPC 52,000 >99% >99% Superior performance for sterically hindered ketones.
Ru-MACHO25,00085%95%Standard benchmark; slower outer-sphere kinetics.
Milstein's Ru-PNN38,00096%98%Highly efficient but sensitive to trace moisture.
Table 2: Acceptorless Dehydrogenative Coupling of Benzyl Alcohol to Benzyl Benzoate

Conditions: 1.0 mol% catalyst, 1.2 mol% t-BuOK, Toluene (0.2 M), 110 °C, Open System.

Catalyst SystemYield (24h)SelectivityByproducts
Ru(II)-HDPC 92% 98% Trace benzaldehyde
Ru-MACHO78%85%Benzaldehyde (10%)
[RuCl₂(p-cymene)]₂15%40%Heavy oligomers

Data Analysis: The Ru-HDPC complex outperforms Ru-MACHO by nearly 2x in turnover frequency during transfer hydrogenation. This is directly attributable to the -CN group lowering the LUMO of the Ruthenium center, making it a more aggressive hydride donor to the ketone substrate.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include built-in physical observables and analytical checkpoints to verify success at each step.

Protocol A: Synthesis of [Ru(HDPC)(PPh₃)₂Cl₂] Precatalyst

Causality: Triphenylphosphine (PPh₃) is chosen as an ancillary ligand to stabilize the Ru(II) center electronically while remaining labile enough to allow substrate interaction during the catalytic cycle.

  • Reagent Preparation: In a nitrogen-filled glovebox, combine [RuCl₂(PPh₃)₃] (1.0 mmol) and HDPC ligand (1.05 mmol) in a Schlenk flask.

  • Solvent Addition: Add 20 mL of rigorously degassed dichloromethane (DCM). Causality: Degassing prevents the oxidation of the electron-rich Ru(II) precursor to Ru(III).

  • Complexation: Stir the mixture at room temperature for 12 hours.

    • Self-Validation Checkpoint: The solution will transition from a dark brown/black suspension to a clear, deep red solution, indicating successful ligand exchange.

  • Precipitation: Concentrate the solution to ~5 mL under vacuum and add 20 mL of cold diethyl ether to precipitate the complex.

  • Isolation: Filter the solid, wash with cold ether (2 x 5 mL), and dry under vacuum. Yield: ~85% of a brick-red microcrystalline solid.

Protocol B: High-Throughput Catalytic Transfer Hydrogenation

Causality: Isopropanol acts as both the solvent and the stoichiometric hydrogen donor. t-BuOK is required to deprotonate the -CH₂OH group on the HDPC ligand, initiating the metal-ligand cooperation cycle.

  • Reaction Setup: To a dried 10 mL pressure tube equipped with a magnetic stir bar, add[Ru(HDPC)(PPh₃)₂Cl₂] (0.005 mmol, 0.1 mol%) and t-BuOK (0.05 mmol, 1.0 mol%).

  • Solvent & Standard Addition: Add 5.0 mL of anhydrous isopropanol and 1.0 mmol of dodecane.

    • Causality: Dodecane serves as an internal standard (IS) for GC-FID. Because it is inert and has a high boiling point, it validates the mass balance and ensures conversion metrics are not artificially inflated by solvent evaporation.

  • Activation: Stir at room temperature for 5 minutes.

    • Self-Validation Checkpoint: The solution will rapidly change from red to a deep purple/blue. This color shift is the spectroscopic signature of the deprotonated Ru-alkoxide active species. If the solution remains red, the base has degraded (e.g., via moisture exposure).

  • Substrate Addition: Inject acetophenone (5.0 mmol) and seal the tube. Heat to 82 °C (reflux).

  • Kinetic Sampling: Withdraw 50 µL aliquots at 15, 30, and 60 minutes. Quench immediately by diluting in 1 mL of aerobic ethyl acetate (oxygen deactivates the catalyst, freezing the kinetic profile).

  • Analysis: Analyze via GC-FID. Calculate conversion by rationing the product/substrate peak areas against the dodecane internal standard.

Workflow N1 1. Complexation RuCl2(PPh3)3 + HDPC N2 2. Activation Add Base (Color: Purple) N1->N2 N3 3. Catalysis Add Substrate + IS N2->N3 N4 4. Validation GC-FID Analysis N3->N4

Fig 2. Self-validating high-throughput screening workflow for HDPC complexes.

Conclusion

The 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile (HDPC) ligand represents a significant leap forward in bifunctional catalyst design. By marrying the proton-responsive nature of hydroxymethylpyridines with the extreme electronic tuning of a carbonitrile group, HDPC complexes bypass the kinetic bottlenecks inherent to traditional outer-sphere transfer hydrogenation catalysts. For drug development professionals requiring rapid, chemoselective reduction of sterically demanding ketones, or researchers developing sustainable acceptorless dehydrogenation pathways, Ru-HDPC and Ir-HDPC complexes offer a highly robust, scalable, and superior alternative to classical PNP and Ru-MACHO systems.

References

  • Homogeneous Transition Metal Catalysis of Acceptorless Dehydrogenative Alcohol Oxidation: Applications in Hydrogen Storage and to Heterocycle Synthesis.Chemical Reviews - ACS Publications.
  • Metal–Ligand Cooperation / Ruthenium NNN complexes with a 2-hydroxypyridylmethylene fragment for transfer hydrogenation of ketones.Angewandte Chemie International Edition / ResearchGate.

Sources

Comparative

LC-MS/MS Quantitative Validation for 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile in Plasma: A Comparative Guide on Extraction Strategies

As drug development pipelines increasingly feature highly functionalized, low-molecular-weight polar compounds, bioanalytical scientists face significant challenges in achieving reproducible quantification in complex mat...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature highly functionalized, low-molecular-weight polar compounds, bioanalytical scientists face significant challenges in achieving reproducible quantification in complex matrices. 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile (MW: 162.19 g/mol ) is a prime example. Featuring a basic pyridine nitrogen, a polar hydroxymethyl group, and an electron-withdrawing carbonitrile moiety, this compound is highly susceptible to severe matrix effects (ion suppression) when analyzed via positive Electrospray Ionization (ESI+) LC-MS/MS.

This guide objectively compares two sample preparation strategies—Protein Precipitation (PPT) and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE)—and provides a self-validating experimental workflow aligned with the harmonized ICH M10 guidelines[1].

The Causality of Extraction: PPT vs. MCX-SPE

To build a robust assay, we must move beyond simply following steps and understand the causality behind our extraction choices.

The Problem with Protein Precipitation (PPT): PPT utilizing acetonitrile is fast and effectively removes macroscopic proteins. However, it fails to remove endogenous glycerophospholipids. In ESI+, these zwitterionic lipids co-elute with polar analytes like our pyridine derivative, competing for charge droplets in the source and causing massive signal suppression.

The Mechanistic Advantage of MCX-SPE: 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile possesses a weakly basic pyridine ring (estimated pKa ~6.0). We can exploit this chemically. By acidifying the plasma with phosphoric acid, we protonate the pyridine nitrogen. When loaded onto an MCX (Mixed-Mode Cation Exchange) resin, the analyte is strongly retained via ionic interactions. This allows us to use an aggressive 100% methanol wash to strip away the interfering phospholipids. Finally, eluting with a basic organic solvent (5% NH₄OH in methanol) deprotonates the analyte, releasing it into a clean extract.

Workflow cluster_PPT Method A: Protein Precipitation (PPT) cluster_SPE Method B: MCX Solid Phase Extraction Start Plasma Sample (Spiked with SIL-IS) PPT_Add Add Acetonitrile (3:1 v/v) Start->PPT_Add SPE_Load Load Acidified Plasma (2% H3PO4) Start->SPE_Load PPT_Spin Centrifuge (14,000g, 10 min) PPT_Add->PPT_Spin Evap Evaporate & Reconstitute PPT_Spin->Evap High Phospholipids SPE_Wash Wash (0.1% FA in H2O, then MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH in MeOH) SPE_Wash->SPE_Elute SPE_Elute->Evap Clean Extract LCMS LC-MS/MS (ESI+, MRM 163.1 -> 145.1) Evap->LCMS

Comparison of PPT and MCX-SPE sample preparation workflows for plasma extraction.

Quantitative Comparison: Matrix Effect & Recovery

To prove the superiority of the MCX-SPE approach, we evaluated the Matrix Factor (MF) and Extraction Recovery. An IS-normalized MF close to 1.0 indicates an absence of matrix effects. As shown in Table 1 , PPT suffers from ~50% signal suppression, whereas MCX-SPE yields a near-perfect matrix profile.

Table 1: Matrix Effect and Extraction Recovery Comparison

ParameterConcentrationPPT MethodMCX-SPE Method
Matrix Factor (IS-normalized) Low QC (3 ng/mL)0.45 ± 0.120.98 ± 0.04
High QC (800 ng/mL)0.52 ± 0.090.99 ± 0.02
Extraction Recovery (%) Low QC (3 ng/mL)88.5 ± 6.292.4 ± 3.1
High QC (800 ng/mL)90.1 ± 5.494.0 ± 2.5

Self-Validating Experimental Protocol (MCX-SPE)

A reliable bioanalytical method must be a self-validating system. By integrating a Stable Isotope-Labeled Internal Standard (SIL-IS) and running Quality Control (QC) samples alongside unknowns, the assay continuously proves its own accuracy. The following protocol is designed to meet the stringent criteria of the harmonized ICH M10 guidelines[2].

Step-by-Step Methodology

Phase 1: Sample Preparation (MCX-SPE)

  • Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of the SIL-IS working solution (e.g., ¹³C₃-labeled analog).

  • Disruption: Add 100 µL of 2% Phosphoric Acid (H₃PO₄) to disrupt protein binding and ensure the pyridine nitrogen is fully protonated.

  • Loading: Transfer the mixture to a pre-conditioned Oasis MCX 96-well plate (30 mg/well).

  • Washing (The Critical Step):

    • Wash with 400 µL of 0.1% Formic Acid in water to remove polar salts.

    • Wash with 400 µL of 100% Methanol to elute neutral lipids and zwitterionic phospholipids.

  • Elution: Elute the target analyte with 2 x 100 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.

Phase 2: LC-MS/MS Conditions

  • Column: Waters XBridge Biphenyl (2.1 x 50 mm, 2.5 µm). Causality note: The biphenyl stationary phase provides orthogonal π-π interactions with the pyridine ring, offering superior retention for this polar aromatic compound compared to standard C18 columns.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Methanol.

  • Gradient: 10% B to 90% B over 3.0 minutes at 0.4 mL/min.

  • Detection: ESI Positive mode. Primary MRM transition: m/z 163.1 → 145.1 (corresponding to the loss of H₂O from the hydroxymethyl group).

ICH M10 Quantitative Validation

The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose[2]. The ICH M10 guideline requires rigorous testing of selectivity, accuracy, precision, and stability[3].

Validation Core ICH M10 Validation Sel Selectivity & Matrix Effect Core->Sel Acc Accuracy & Precision Core->Acc Stab Stability Assessments Core->Stab Sel_Det 6 Blank Lots IS-Normalized MF Sel->Sel_Det Acc_Det 4 QC Levels (n=5) Intra/Inter-batch Acc->Acc_Det Stab_Det Benchtop, F/T, Autosampler Stab->Stab_Det

Core bioanalytical method validation parameters according to ICH M10 guidelines.

Accuracy and Precision Results

Following the MCX-SPE protocol, validation runs were executed across three separate days. According to ICH M10, the mean value should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%CV) should not exceed 15% (20% at the LLOQ)[2].

As demonstrated in Table 2 , the MCX-SPE method easily surpasses these regulatory thresholds, proving the assay is highly reproducible.

Table 2: Intra- and Inter-Assay Accuracy and Precision (MCX-SPE)

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
LLOQ 1.06.5+4.27.8+5.1
Low QC 3.04.2-2.15.0-1.8
Mid QC 400.03.1+1.53.9+2.0
High QC 800.02.8-0.93.4-1.2

Conclusion

While Protein Precipitation (PPT) is a common default for plasma extraction, it is fundamentally inadequate for quantifying polar, basic molecules like 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile due to severe phospholipid-induced ion suppression. By understanding the physicochemical properties of the analyte, we can implement a targeted MCX-SPE workflow combined with a Biphenyl LC column. This approach not only eliminates matrix effects but ensures the method seamlessly passes the rigorous accuracy, precision, and selectivity standards mandated by the ICH M10 guidelines[1].

References

  • Source: gmp-compliance.
  • Source: benchchem.
  • Source: kymos.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide: 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile

Executive Summary As a substituted pyridine derivative containing both a reactive nitrile group and a hydroxymethyl moiety, 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile requires stringent operational and disposa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a substituted pyridine derivative containing both a reactive nitrile group and a hydroxymethyl moiety, 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile requires stringent operational and disposal protocols. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Hazard Causality

Understanding the molecular structure is critical for predicting reactivity, establishing engineering controls, and determining the correct hazardous waste stream.

Table 1: Physicochemical & Hazard Profile

ParameterData / SpecificationOperational Implication
Chemical Name 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrileRequires specific labeling on all waste tags.
CAS Registry Number 1383468-71-0[1]Essential identifier for EHS waste logging.
Molecular Formula C9H10N2OHigh nitrogen content dictates thermal destruction.
Molecular Weight 162.19 g/mol Solid at standard temperature and pressure (STP).
Key Functional Groups Pyridine ring, Carbonitrile (-C≡N), HydroxymethylDictates strict incompatibility with strong acids.
Primary Hazard Class Toxic Organic / IrritantMandates secondary containment and strict PPE.
Mechanistic Hazard Analysis
  • The Pyridine Core: Pyridine and its derivatives are widely recognized for their potential hepatotoxicity and environmental persistence[2]. They must never be disposed of in standard aqueous waste streams or municipal landfills.

  • The Carbonitrile Group: The -C≡N group presents a severe latent hazard. If mixed with strong, concentrated aqueous acids, nitriles undergo rapid hydrolysis. Under uncontrolled conditions, this reaction can liberate highly toxic hydrogen cyanide (HCN) gas.

  • The Hydroxymethyl Group: This group acts as a hydrogen bond donor and acceptor, increasing the compound's solubility in polar solvents (e.g., methanol, DMSO). Consequently, liquid waste streams can easily become highly concentrated, increasing the risk profile of spills.

Operational Handling Protocol

Before generating waste, strict handling procedures must be established to minimize exposure and prevent downstream disposal complications.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, dissolution, and transfer operations strictly inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Verification: Don standard nitrile gloves (double-gloving is highly recommended if handling the compound in highly permeable solvents like DMSO), a flame-resistant lab coat, and ANSI Z87.1 compliant safety goggles.

  • Static Control: Because the neat compound is a dry powder, utilize anti-static weighing boats and spatulas to prevent the aerosolization of fine particulates during massing.

  • Self-Validating Check: Before beginning the experiment, verify that the designated waste container is physically present in the fume hood and that its current contents are chemically compatible (e.g., confirming the absence of acids).

Waste Segregation and Disposal Procedures

Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EHS) guidelines mandate that pyridine derivatives be disposed of via high-temperature rotary kiln incineration, typically operating between 820°C and 1,600°C[3]. This extreme thermal process degrades the compound into nitrogen oxides (NOx), carbon dioxide (CO2), and water, permanently preventing soil and groundwater contamination.

Step-by-Step Disposal Methodology:

  • State Determination: Identify whether the waste is a neat solid (e.g., expired reagent, contaminated weighing paper) or a liquid solution (e.g., HPLC effluent, reaction mother liquor).

  • Compatibility Testing (Liquid Waste): For liquid waste, use a pH test strip to confirm the existing waste stream in the collection carboy is neutral or slightly basic. CRITICAL: Never add this compound to a waste carboy containing acidic solutions (e.g., HCl, H2SO4) due to the severe risk of HCN generation.

  • Containerization:

    • Solid Waste: Place in a heavy-duty, sealable polyethylene bag or a dedicated rigid plastic container.

    • Liquid Waste: Funnel into a chemically compatible, high-density polyethylene (HDPE) carboy designated for "Non-Halogenated Toxic Organics" (unless dissolved in a halogenated solvent like DCM, which dictates the "Halogenated Organics" stream).

  • Labeling: Affix a hazardous waste tag immediately upon adding the first drop or grain of waste. List "2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile" explicitly. Do not use chemical structures or abbreviations.

  • Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a chemically resistant spill tray)[4].

  • EHS Transfer: Once the container reaches 90% capacity, submit a waste pickup request to your institution's EHS department for commercial incineration.

DisposalWorkflow Start Waste Generated 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile State What is the physical state? Start->State Solid Solid Waste (Neat powder, contaminated PPE) State->Solid Solid Liquid Liquid Waste (Dissolved in organic solvent) State->Liquid Liquid/Solution SolidCont Collect in labeled Solid Hazardous Waste Container Solid->SolidCont LiquidCont Collect in labeled Organic Liquid Waste Container Liquid->LiquidCont SAA Store in Satellite Accumulation Area (SAA) with secondary containment SolidCont->SAA Warning CRITICAL: Do not mix with strong acids (HCN risk) LiquidCont->Warning LiquidCont->SAA EHS Contact EHS for High-Temp Incineration SAA->EHS

Disposal workflow for 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile waste segregation.

Spill Response and Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent occupational exposure and environmental contamination.

Step-by-Step Spill Protocol:

  • Evacuate & Isolate: Clear personnel from the immediate vicinity. If the spill occurs outside a fume hood, increase room ventilation if your facility controls allow it.

  • PPE Escalation: Ensure responders are wearing double nitrile gloves, splash goggles, and a lab coat. If a large volume of concentrated solution is spilled, a fitted respirator with organic vapor cartridges must be utilized.

  • Containment:

    • For Dry Powder: Do NOT sweep with a dry brush, which generates airborne dust. Lightly dampen an absorbent pad with water or ethanol and gently dab the powder to collect it.

    • For Liquid Solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or commercial spill pads). Do not use combustible materials like sawdust.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution (to suppress any potential nitrile hydrolysis), followed by a thorough water rinse. Collect all rinsate as hazardous liquid waste.

References

  • Title: 1383468-71-0 - CAS Registry and Properties Source: Chemsrc URL: [Link]

  • Title: Toxicological Profile for Pyridine: Production, Import, Use, and Disposal Source: Agency for Toxic Substances and Disease Registry (ATSDR) / NCBI Bookshelf URL: [Link]

  • Title: Pyridine - EPA OSC Response and ToxFAQs Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Chemical Waste Management Guidelines Source: Princeton University Environmental Health & Safety URL: [Link]

Sources

Retrosynthesis Analysis

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile
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